molecular formula C30H42O12 B15595420 2-Deacetyltaxachitriene A

2-Deacetyltaxachitriene A

Cat. No.: B15595420
M. Wt: 594.6 g/mol
InChI Key: ARCDGVGZYWJKDA-FDTXGQFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deacetyltaxachitriene A is a useful research compound. Its molecular formula is C30H42O12 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H42O12

Molecular Weight

594.6 g/mol

IUPAC Name

[(1R,2S,3Z,5S,7S,8E,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

InChI

InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10-,28-15+/t22-,23-,24-,25-,26-,29+/m0/s1

InChI Key

ARCDGVGZYWJKDA-FDTXGQFLSA-N

Origin of Product

United States

Foundational & Exploratory

2-Deacetyltaxachitriene A: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetyltaxachitriene A is a member of the taxane (B156437) family of diterpenoids, a class of compounds that has garnered significant attention in the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of the natural sources of this compound and outlines a generalized methodology for its isolation from plant materials. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this guide synthesizes established techniques for the extraction and purification of structurally related taxanes from various Taxus species. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the procurement and study of this particular taxane.

Natural Sources of this compound

This compound, like other taxanes, is naturally found in plants belonging to the genus Taxus, commonly known as yew trees. Various species of this genus have been identified as sources of a diverse array of taxane diterpenoids. While the specific concentration of this compound may vary between species and even individual plants depending on geographical location, age, and time of harvest, the following Taxus species are known to produce a range of taxanes and are therefore potential sources:

  • Taxus chinensis (Chinese Yew)

  • Taxus wallichiana (Himalayan Yew)

  • Taxus yunnanensis

  • Taxus baccata (European Yew)[1]

  • Taxus brevifolia (Pacific Yew)

  • Taxus canadensis (Canadian Yew)[2]

  • Taxus cuspidata (Japanese Yew)

The leaves (needles), bark, and seeds of these trees are the primary plant parts utilized for the extraction of taxanes.[3]

Quantitative Data on Related Taxanes

To provide a reference for the potential yield and purity of this compound, the following table summarizes quantitative data for the isolation of other well-known taxanes from various Taxus species. It is important to note that these values can vary significantly based on the extraction and purification methods employed.

TaxanePlant SourcePlant PartYield (%)Purity (%)Reference
PaclitaxelTaxus brevifoliaBark0.01 - 0.02>98[4]
10-Deacetylbaccatin IIITaxus baccataLeaves~0.1>95
CephalomannineTaxus brevifoliaBark0.005 - 0.02>98[4]
Baccatin IIITaxus chinensisLeavesNot specified>99

Experimental Protocol for Isolation (Generalized)

The following is a generalized protocol for the isolation of taxanes, including this compound, from Taxus plant material. This protocol is based on established methodologies for the separation of similar compounds and should be optimized for the specific plant material and target compound.

3.1. Plant Material Collection and Preparation

  • Collect fresh, healthy leaves or bark from a mature Taxus tree.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

3.2. Extraction

  • Macerate the powdered plant material in methanol (B129727) (or ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

  • Filter the extract through cheesecloth or filter paper to remove the solid plant residue.

  • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

3.3. Liquid-Liquid Partitioning

  • Suspend the crude methanolic extract in a 10% methanol-in-water solution.

  • Perform successive extractions with n-hexane to remove non-polar compounds such as lipids and chlorophylls. Discard the n-hexane fractions.

  • Subsequently, partition the aqueous methanol phase with dichloromethane (B109758) (or ethyl acetate) to extract the taxanes.

  • Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to yield a taxane-enriched crude extract.

3.4. Chromatographic Purification

3.4.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

  • Adsorb the taxane-enriched extract onto a small amount of silica gel (60-120 mesh).

  • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, etc.)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualization under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing the target compound based on the TLC profile.

3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification)

  • Dissolve the pooled fractions from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter.

  • Perform purification using a preparative HPLC system equipped with a C18 column.

  • Elute with a gradient of acetonitrile (B52724) in water. The specific gradient profile will need to be optimized to achieve baseline separation of this compound from other co-eluting compounds.

  • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 227 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

3.5. Structure Elucidation and Purity Assessment

  • Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS; ESI-MS, HR-MS).

  • Assess the purity of the final compound using analytical High-Performance Liquid Chromatography (HPLC).

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from Taxus species.

Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_end Final Product Start Taxus Plant Material (Leaves/Bark) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Methanol_Extraction Methanol Extraction Grinding->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Hexane/Dichloromethane) Concentration->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Prep_HPLC Preparative HPLC (C18 Column) Silica_Gel->Prep_HPLC Final_Compound Pure this compound Prep_HPLC->Final_Compound Analysis Structure Elucidation & Purity Analysis (NMR, MS, HPLC) Final_Compound->Analysis

Caption: Generalized workflow for the isolation of this compound.

Conclusion

References

The Emergence of 2-Deacetyltaxachitriene A and its Analogs from Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Taxus, a well-established source of the potent anticancer agent paclitaxel (B517696) (Taxol®), continues to yield a diverse array of taxane (B156437) diterpenoids. Among these, the taxachitriene subclass, first identified in Taxus chinensis, represents a structurally unique group of bicyclic taxoids. While direct and detailed reports on the isolation and characterization of 2-Deacetyltaxachitriene A are scarce in widely accessible scientific literature, extensive research on its parent compound, taxachitriene A, and its other deacetylated derivatives, such as 5-deacetyltaxachitriene B, provides a foundational understanding of this taxoid family. This technical guide consolidates the available information on the discovery, structural elucidation, and analytical data of taxachitriene A and its deacetylated analogs, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction to Taxachitrienes

Taxanes are a class of diterpenoids characterized by a complex taxane skeleton. The discovery of paclitaxel's unique mechanism of action as a microtubule stabilizer spurred intensive investigation into the chemical constituents of various Taxus species. This led to the isolation and identification of hundreds of new taxoids, including those with modified skeletons.

The taxachitrienes are distinguished by their bicyclo[9.3.1]pentadecane ring system. The initial discovery of taxachitriene A and B from the needles of Taxus chinensis by Fang, Liang, and their colleagues in the mid-1990s marked the first identification of this class of bicyclic diterpenoids, which are considered potential biogenetic precursors to the more complex taxanes like paclitaxel. The subsequent identification of deacetylated derivatives, such as 5-deacetyltaxachitriene B, highlights the metabolic diversity within this subclass. While the specific isolation of this compound is not prominently documented, its existence as a potential natural derivative or a synthetic analog remains a subject of interest for understanding structure-activity relationships within this compound family.

Isolation and Structural Elucidation

The isolation of taxachitrienes from Taxus species involves a multi-step extraction and chromatographic purification process. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methodologies reported for the isolation of taxoids from Taxus chinensis.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography plant_material Air-dried and powdered needles of Taxus chinensis extraction Extraction with methanol (B129727) at room temperature plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Suspension in H2O and partitioning with CHCl3 concentration->partitioning chcl3_extract CHCl3-soluble fraction partitioning->chcl3_extract silica_gel Silica gel column chromatography (gradient elution) chcl3_extract->silica_gel fractions Collection of fractions silica_gel->fractions hplc Preparative HPLC (RP-C18) fractions->hplc pure_compounds Isolation of pure taxachitrienes hplc->pure_compounds

Caption: General workflow for the isolation of taxachitrienes.
Structural Determination

The structures of taxachitriene A and its derivatives have been determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the complex bicyclic structure and the positions of various functional groups, including acetyl and hydroxyl groups. The specific chemical shifts and coupling constants provide detailed information about the stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and absolute stereochemistry.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the key spectroscopic data for the parent compound, Taxachitriene A , and a known deacetylated analog, 5-Deacetyltaxachitriene B , isolated from Taxus chinensis. This information serves as a crucial reference for the identification and characterization of related compounds.

Table 1: ¹³C NMR Spectroscopic Data for Taxachitriene A and 5-Deacetyltaxachitriene B (in CDCl₃)
Carbon No.Taxachitriene A (δc)5-Deacetyltaxachitriene B (δc)
179.879.5
275.175.2
343.243.1
4134.5134.7
574.871.3
635.635.8
727.027.2
844.544.6
978.978.8
1081.181.0
11134.0134.2
12139.8139.6
1372.572.6
1420.921.0
1530.130.2
1621.521.6
1726.826.9
1815.415.5
1910.810.9
2024.324.5
OAc-2170.5, 21.1170.6, 21.2
OAc-5170.8, 21.3-
OAc-9170.2, 21.0170.3, 21.1
OAc-10170.0, 20.8170.1, 20.9
OAc-13169.8, 20.7169.9, 20.8

Data is compiled from published literature and may have slight variations based on experimental conditions.

Table 2: ¹H NMR Spectroscopic Data for Key Protons of Taxachitriene A and 5-Deacetyltaxachitriene B (in CDCl₃)
ProtonTaxachitriene A (δн, mult., J in Hz)5-Deacetyltaxachitriene B (δн, mult., J in Hz)
H-15.60 (d, 7.0)5.58 (d, 7.0)
H-25.38 (dd, 10.5, 7.0)5.36 (dd, 10.5, 7.0)
H-55.95 (d, 9.5)4.85 (d, 9.5)
H-95.45 (d, 5.0)5.43 (d, 5.0)
H-106.02 (d, 5.0)6.00 (d, 5.0)
H-136.25 (t, 8.0)6.23 (t, 8.0)
Me-161.05 (s)1.03 (s)
Me-171.65 (s)1.63 (s)
Me-182.10 (s)2.08 (s)
Me-190.85 (d, 7.0)0.83 (d, 7.0)
OAc-22.05 (s)2.03 (s)
OAc-52.15 (s)-
OAc-92.00 (s)1.98 (s)
OAc-101.95 (s)1.93 (s)
OAc-132.20 (s)2.18 (s)

Data is compiled from published literature and may have slight variations based on experimental conditions.

Biosynthetic Considerations

The biosynthesis of taxoids is a complex process originating from the general diterpenoid pathway. The formation of the taxane skeleton is a critical step, followed by a series of hydroxylations, acetylations, and other modifications to yield the vast array of taxoids found in Taxus species.

G GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylation Multiple Hydroxylation Steps Taxadiene->Hydroxylation TaxaneCore Hydroxylated Taxane Core Hydroxylation->TaxaneCore Acetylation Acetylation Steps (Acetyl-CoA) TaxaneCore->Acetylation TaxachitrieneA Taxachitriene A Acetylation->TaxachitrieneA Deacetylation Deacetylation TaxachitrieneA->Deacetylation Deacetyl_TaxachitrieneA This compound Deacetylation->Deacetyl_TaxachitrieneA

Caption: Putative biosynthetic relationship of this compound.

The bicyclic structure of taxachitrienes suggests they may be early intermediates in the taxane biosynthetic pathway. The presence of deacetylated forms like 5-deacetyltaxachitriene B, and hypothetically this compound, indicates the action of specific deacetylases that can modify the taxane core at various positions. Understanding these enzymatic transformations is crucial for metabolic engineering efforts aimed at producing specific taxoids.

Future Perspectives

The study of less abundant taxoids like the taxachitrienes is vital for several reasons. Firstly, it expands our understanding of the chemodiversity of the Taxus genus and the intricate biosynthetic pathways that produce these complex molecules. Secondly, these novel structures provide a platform for exploring structure-activity relationships, which can inform the design of new semi-synthetic analogs with improved pharmacological properties.

While direct information on this compound is limited, the foundational knowledge of taxachitriene A and its related compounds provides a strong starting point for future research. Further investigation into the minor taxoid constituents of various Taxus species, particularly T. chinensis, may lead to the definitive isolation and characterization of this compound and other novel taxoids. Such discoveries will undoubtedly contribute to the ongoing development of taxane-based therapeutics.

The Enigmatic Structure of 2-Deacetyltaxachitriene A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complete de novo structure elucidation of the taxane (B156437) diterpenoid, 2-Deacetyltaxachitriene A, remains a complex challenge due to the absence of a dedicated primary publication detailing its isolation and characterization. Taxane diterpenoids, a class of natural products isolated from plants of the Taxus genus, are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). The structural determination of these complex molecules is a critical step in understanding their bioactivity and in the development of synthetic analogues with improved therapeutic profiles.

This technical guide synthesizes the available information for the parent compound, Taxachitriene A, to infer the structural elucidation pathway for its 2-deacetylated analogue. The methodologies described herein represent the standard, rigorous approach employed in the field of natural product chemistry for the structural determination of novel taxanes.

Inferred Molecular Structure

Based on the chemical name provided for Taxachitriene A, [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate (B1210297), the core structure of this compound can be deduced. The key difference lies in the hydrolysis of the acetate group at the C-2 position, resulting in a hydroxyl moiety.

Table 1: Molecular Properties of this compound (Inferred)

PropertyValue
Molecular FormulaC30H42O12
Molecular Weight594.65 g/mol
Core SkeletonBicyclo[9.3.1]pentadecane

The Path to Structure Elucidation: A Methodological Blueprint

The structural elucidation of a novel taxane diterpenoid like this compound would typically follow a well-established experimental workflow, integrating various spectroscopic and analytical techniques.

Experimental Workflow

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Structural Confirmation plant_material Plant Material (e.g., Taxus sp.) extraction Solvent Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel, HPLC) partitioning->chromatography pure_compound Isolation of Pure this compound chromatography->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir Infrared Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation uv->structure_elucidation crystallography X-ray Crystallography (if crystalline) structure_elucidation->crystallography derivatization Chemical Derivatization structure_elucidation->derivatization final_structure Final Confirmed Structure crystallography->final_structure derivatization->final_structure

Caption: A typical experimental workflow for the isolation and structure elucidation of a novel taxane diterpenoid.

Key Experimental Protocols

The following are detailed, albeit generalized, protocols that would be instrumental in the structure elucidation of this compound.

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., needles and stems of Taxus yunnanensis) would be exhaustively extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent would then be evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound would be subjected to multiple rounds of chromatographic separation. This typically involves:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

    • High-Performance Liquid Chromatography (HPLC): Further purification would be achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would be used to determine the exact molecular formula of the isolated compound.

  • Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from any remaining ester groups, and carbon-carbon double bonds (C=C).

  • UV-Vis Spectroscopy: A UV-Vis spectrum would provide information about the presence of chromophores, such as conjugated double bonds, within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for elucidating the detailed structure. A comprehensive suite of NMR experiments would be performed in a deuterated solvent (e.g., CDCl₃ or CD₃OD):

    • ¹H NMR: To identify the number and types of protons and their splitting patterns.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Data Presentation: A Hypothetical Summary

While the actual data for this compound is not publicly available, the following tables illustrate how the spectroscopic data would be presented for a comprehensive analysis.

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
H-13.25d7.5
H-24.10dd7.5, 10.0
H-35.80d10.0
............
OAc2.15s-
OAc2.05s-
OAc1.98s-

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionδC (ppm)
C-155.0
C-275.0
C-3140.0
C-4135.0
......
OAc (C=O)170.5
OAc (CH₃)21.0

Logical Relationships in Structure Determination

The process of piecing together the structure from spectroscopic data is a logical puzzle.

structure_elucidation_logic cluster_data Primary Data cluster_interpretation Interpretation & Assembly cluster_stereochem Stereochemical Assignment cluster_final Final Structure hrms HRMS (Molecular Formula) planar_structure Propose Planar Structure hrms->planar_structure nmr_1d 1D NMR (¹H, ¹³C) fragments Identify Spin Systems & Fragments nmr_1d->fragments nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->fragments connectivity Establish Connectivity of Fragments fragments->connectivity connectivity->planar_structure relative_stereochem Determine Relative Stereochemistry planar_structure->relative_stereochem noesy NOESY/ROESY Data noesy->relative_stereochem coupling_constants Coupling Constants (J values) coupling_constants->relative_stereochem final_structure Final Structure of this compound relative_stereochem->final_structure

Caption: Logical flow from raw spectroscopic data to the final elucidated chemical structure.

Conclusion

The structure elucidation of a complex natural product like this compound is a meticulous process that relies on the synergistic application of advanced analytical and spectroscopic techniques. While a dedicated publication on this specific molecule is not currently available, the established methodologies for taxane chemistry provide a robust framework for its eventual and unambiguous structural determination. The inferred structure and the outlined experimental and logical workflows presented in this guide offer a comprehensive technical overview for researchers in the field of natural product chemistry and drug discovery. Further research to isolate and fully characterize this compound is necessary to confirm its structure and evaluate its biological potential.

The Biosynthetic Pathway of 2-Deacetyltaxachitriene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 2-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid situated within the complex metabolic network leading to the renowned anticancer agent, Paclitaxel (Taxol). While not a major intermediate in the canonical Taxol pathway, understanding the formation and fate of such analogues is crucial for a comprehensive grasp of taxoid metabolism and for engineering novel production platforms. This document details the postulated enzymatic steps, presents relevant quantitative data from analogous reactions, and provides detailed experimental protocols for the study of taxane biosynthesis.

Introduction to the Taxol Biosynthetic Pathway

The biosynthesis of Paclitaxel is a complex, multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three stages: the formation of the taxane core, a series of elaborate post-modifications of this skeleton, and the attachment of the C-13 side chain. The modification phase is characterized by a cascade of hydroxylation and acylation reactions catalyzed by cytochrome P450 monooxygenases and acyltransferases, respectively. This intricate network of enzymatic reactions gives rise to a vast array of taxoid intermediates, including this compound.

Postulated Biosynthetic Pathway of this compound

Based on the known enzymatic reactions in the Taxol pathway, the biosynthesis of this compound is postulated to proceed through the following key steps, starting from the central intermediate, taxadiene.

2-Deacetyltaxachitriene_A_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Intermediates Series of Hydroxylated Intermediates Taxadiene->Hydroxylated_Intermediates Cytochrome P450 Hydroxylases Precursor Hypothetical Precursor (Polyhydroxylated Taxane) Hydroxylated_Intermediates->Precursor Multiple Steps Target This compound Precursor->Target Specific Acyltransferases (excluding C2 position) Product Further Modified Taxoids Target->Product Further enzymatic modifications

Caption: Postulated biosynthetic pathway of this compound from GGPP.

The formation of this compound likely diverges from the main Taxol pathway following the initial hydroxylations of the taxane core. A polyhydroxylated taxane intermediate is selectively acylated at various positions, notably excluding the C2 hydroxyl group, to yield the target molecule.

Quantitative Data for Key Enzymatic Reactions

Enzyme ClassSubstrateProductKm (µM)kcat (s⁻¹)Reference
Taxoid Hydroxylases (Cytochrome P450)
Taxane 10β-hydroxylase10-deacetylbaccatin III10-hydroxy-10-deacetylbaccatin III5.5 ± 0.60.23 ± 0.01[1]
Taxane 2α-hydroxylaseTaxusin2α-hydroxytaxusin1.2 ± 0.20.15 ± 0.01[2]
Taxoid Acyltransferases
Taxadiene-5α-ol-O-acetyltransferase (TAT)Taxadien-5α-olTaxadien-5α-yl acetate7.3 ± 1.10.034 ± 0.002[1]
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-deacetylbaccatin IIIBaccatin III3.2 ± 0.40.045 ± 0.003[1]

Note: The data presented are for analogous reactions and serve as a proxy for the enzymes involved in this compound biosynthesis.

Experimental Protocols

The following protocols are adapted from established methods for the study of taxane biosynthetic enzymes and provide a framework for investigating the formation of this compound.

Heterologous Expression and Purification of Taxane-Modifying Enzymes

This protocol describes the expression of a candidate taxoid hydroxylase (a cytochrome P450) or acyltransferase in E. coli for subsequent characterization.

Enzyme_Expression_Workflow Start Gene of Interest (e.g., Hydroxylase cDNA) Cloning Clone into Expression Vector (e.g., pET vector) Start->Cloning Transformation Transform into E. coli Expression Strain (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli Culture Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Purification Purify Recombinant Protein (e.g., Ni-NTA Chromatography) Lysis->Purification Analysis Analyze Purity (SDS-PAGE) Purification->Analysis End Purified Enzyme Analysis->End

Caption: Workflow for heterologous expression and purification of a taxane biosynthetic enzyme.

Methodology:

  • Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into a suitable expression vector containing an affinity tag (e.g., 6xHis-tag).

  • Transformation: The expression construct is transformed into a competent E. coli strain.

  • Expression: A starter culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is grown to an optimal density (OD600 of 0.6-0.8) before inducing protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Purification: Cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography.

  • Analysis: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol outlines a general procedure for assaying the activity of a purified taxoid hydroxylase or acyltransferase.

Methodology for a Hydroxylase (Cytochrome P450):

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the taxane substrate (e.g., a polyhydroxylated precursor), and a cytochrome P450 reductase.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the products with the organic solvent.

  • Analysis: Analyze the extracted products by HPLC or LC-MS to identify and quantify the hydroxylated product.

Methodology for an Acyltransferase:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.5), the taxane substrate, and the acyl-CoA donor (e.g., acetyl-CoA).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching and Extraction: Stop the reaction and extract the products as described for the hydroxylase assay.

  • Analysis: Analyze the products by HPLC or LC-MS to identify and quantify the acylated product.

Identification and Quantification of Taxoids by LC-MS

This protocol provides a general method for the analysis of taxoids from in vitro assays or plant extracts.

Methodology:

  • Sample Preparation: Evaporate the organic solvent from the extracted samples and redissolve the residue in a suitable solvent (e.g., methanol).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute the taxoids using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Analysis: Identify the taxoids based on their retention times and mass-to-charge ratios (m/z). Quantify the compounds by comparing their peak areas to those of authentic standards.

Conclusion

The biosynthesis of this compound represents a specific branch of the complex taxoid metabolic network. While not a primary precursor to Paclitaxel, the study of its formation provides valuable insights into the substrate specificity and catalytic mechanisms of the diverse hydroxylases and acyltransferases involved in taxane modification. The protocols and data presented in this guide offer a robust framework for researchers to investigate this and other minor taxoids, ultimately contributing to a more complete understanding of taxane biosynthesis and enabling the development of novel biotechnological production strategies.

References

Unveiling the Chemical Landscape of 2-Deacetyltaxachitriene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a lesser-known member of the taxane (B156437) diterpenoid family, a class of natural products that has yielded some of the most significant anticancer agents in modern medicine, including paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). While research has extensively focused on these blockbuster drugs, a vast and structurally diverse array of other taxanes, such as this compound, remain under-explored. These compounds, isolated from various species of the yew tree (Taxus), represent a promising frontier for the discovery of novel therapeutic agents with potentially unique mechanisms of action and improved pharmacological profiles.

This technical guide provides a comprehensive overview of the chemical properties of this compound, drawing upon available data for its parent compound, taxachitriene A, and related taxane analogues. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into this intriguing molecule.

Chemical Structure and Properties

The foundational structure for understanding this compound is its parent compound, taxachitriene A. While direct and extensive research on this compound is limited in publicly accessible literature, its chemical identity can be inferred from the established structure of taxachitriene A. The designation "2-Deacetyl" indicates the absence of an acetyl group at the C-2 position of the taxane core, a modification that can significantly influence the molecule's biological activity and physical properties.

The core of taxachitriene A belongs to the taxane diterpenoid class, characterized by a complex tricyclic system. The precise stereochemistry and substitution pattern of taxachitriene A would have been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), upon its initial isolation.

Table 1: Physicochemical Properties of Related Taxanes

PropertyPaclitaxelDocetaxel10-Deacetylbaccatin III
Molecular Formula C47H51NO14C43H53NO14C29H36O10
Molecular Weight 853.9 g/mol 807.9 g/mol 544.6 g/mol
Melting Point 213-216 °C (decomposes)186-192 °C232-234 °C
Solubility Poorly soluble in waterPoorly soluble in waterSlightly soluble in water

Note: Data for this compound is not available. This table provides context from well-characterized taxanes.

Experimental Protocols

The isolation and characterization of taxanes like this compound involve a series of sophisticated chromatographic and spectroscopic techniques. The general workflow for isolating such a compound from its natural source, typically the bark, needles, or twigs of Taxus species, is outlined below.

Isolation and Purification Workflow

experimental_workflow start Plant Material (e.g., Taxus chinensis) extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) extraction->partition cc Column Chromatography (Silica Gel, Sephadex LH-20) partition->cc hplc High-Performance Liquid Chromatography (HPLC) (Reversed-Phase, e.g., C18) cc->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: General workflow for the isolation of taxanes.

A detailed experimental protocol for isolating a novel taxane would typically involve the following steps:

  • Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which typically contains the taxane diterpenoids, is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20, with gradient elution using solvent systems like hexane-acetone or chloroform-methanol.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation

The definitive structure of an isolated taxane is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to fragment the molecule and provide information about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is crucial for elucidating the complex stereochemistry of the taxane core.

    • ¹H NMR: Provides information on the chemical environment of protons.

    • ¹³C NMR: Reveals the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, based on the known pharmacology of other taxanes, it is hypothesized to possess cytotoxic properties. The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to the arrest of cell division and induction of apoptosis.

The structural modifications, such as the deacetylation at the C-2 position, can have a profound impact on this activity. Structure-activity relationship (SAR) studies on other taxanes have shown that modifications to the acetyl groups can alter the binding affinity to tubulin and, consequently, the cytotoxic potency. Therefore, investigating the biological activity of this compound is a critical area for future research.

Postulated Signaling Pathway Involvement

signaling_pathway taxane This compound tubulin β-Tubulin Subunit of Microtubules taxane->tubulin Binds to mt_stabilization Microtubule Stabilization tubulin->mt_stabilization Promotes mitotic_arrest Mitotic Arrest (G2/M Phase) mt_stabilization->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Hypothesized mechanism of action for taxanes.

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the taxane family. While direct experimental data is scarce, its chemical properties and biological activities can be inferred from its relationship to the broader class of taxane diterpenoids. The synthesis or isolation of sufficient quantities of this compound is a prerequisite for a thorough evaluation of its pharmacological potential. Future research should focus on:

  • Total Synthesis or Semi-synthesis: Developing a synthetic route to this compound would provide access to the quantities needed for comprehensive biological testing.

  • Biological Screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines is a crucial next step.

  • Mechanism of Action Studies: Investigating its interaction with tubulin and its effects on the cell cycle will elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with that of taxachitriene A and other related taxanes will provide valuable insights for the design of new, more potent anticancer agents.

The exploration of novel taxanes like this compound holds the potential to expand our arsenal (B13267) of anticancer drugs and overcome challenges such as drug resistance associated with existing therapies.

Navigating the Uncharted: A Technical Guide to the Preliminary Biological Screening of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary biological screening data for 2-Deacetyltaxachitriene A is not publicly available. This guide, therefore, presents a comprehensive and robust framework for conducting and documenting such a screening, drawing upon established methodologies for analogous natural products. The experimental protocols, data tables, and diagrams are illustrative templates designed to guide future research efforts.

Introduction

This compound is a taxane (B156437) diterpenoid, a class of natural products that has yielded clinically significant anticancer agents. A thorough preliminary biological screening is the critical first step in elucidating the therapeutic potential of this novel compound. This guide outlines a structured approach to this initial investigation, focusing on cytotoxicity and anti-inflammatory activities, which are common starting points for the evaluation of taxane analogues.

Cytotoxicity Screening

A primary objective of preliminary screening for a taxane-related compound is to assess its cytotoxic potential against various cancer cell lines. This provides initial insights into its possible anticancer activity.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays should be meticulously organized to facilitate comparative analysis. The half-maximal inhibitory concentration (IC50) is a key metric.

Cell LineCancer TypeIncubation Time (hrs)This compound IC50 (µM)Positive Control (e.g., Paclitaxel) IC50 (µM)
MCF-7Breast Adenocarcinoma48[Insert Data][Insert Data]
A549Lung Carcinoma48[Insert Data][Insert Data]
HeLaCervical Carcinoma48[Insert Data][Insert Data]
PANC-1Pancreatic Carcinoma48[Insert Data][Insert Data]
HCT116Colon Carcinoma48[Insert Data][Insert Data]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include vehicle-only controls and positive controls (e.g., Paclitaxel).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Screening

G A Cell Seeding in 96-well Plates B 24h Incubation (Attachment) A->B C Treatment with this compound (Serial Dilutions) B->C D 48h Incubation (Treatment) C->D E Addition of MTT Reagent D->E F 4h Incubation (Formazan Formation) E->F G Solubilization of Formazan F->G H Absorbance Reading (570 nm) G->H I Data Analysis & IC50 Calculation H->I

Cytotoxicity Screening Workflow

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Assessing the anti-inflammatory properties of a novel compound is, therefore, a valuable component of its preliminary biological profile.

Data Presentation: Anti-inflammatory Effects

Key indicators of anti-inflammatory activity include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

AssayCell LineStimulantThis compound IC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS[Insert Data][Insert Data]
TNF-α SecretionRAW 264.7LPS[Insert Data][Insert Data]
IL-6 SecretionRAW 264.7LPS[Insert Data][Insert Data]
COX-2 ExpressionRAW 264.7LPS[Insert Data][Insert Data]
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include wells with cells only, cells with LPS only, and cells with a positive control.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. Calculate the IC50 value.

Hypothetical Signaling Pathway: NF-κB in Inflammation

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Induces Transcription Compound This compound (Hypothetical Target) Compound->IKK Inhibits?

Hypothetical NF-κB Pathway Inhibition

Preliminary Mechanism of Action Investigation

Based on the initial screening results, further experiments can be designed to probe the potential mechanism of action. For taxane-like molecules, investigating effects on microtubule dynamics is a logical next step. If anti-inflammatory activity is observed, exploring the impact on key signaling pathways like NF-κB or MAPK is warranted.

Logical Workflow: Investigating Mechanism of Action

G A Initial Screening Data (Cytotoxicity & Anti-inflammatory Activity) B Significant Cytotoxicity? A->B E Significant Anti-inflammatory Activity? A->E C Microtubule Polymerization Assay B->C Yes D Cell Cycle Analysis (Flow Cytometry) B->D Yes B->E No H Further Target Identification Studies C->H D->H F Western Blot for p-IκBα, iNOS, COX-2 E->F Yes G ELISA for Cytokine Profiling E->G Yes E->H No F->H G->H

Mechanism of Action Investigation Workflow

Conclusion

This guide provides a foundational framework for the preliminary biological screening of this compound. Adherence to structured protocols, meticulous data presentation, and logical progression of experiments are paramount. The insights gained from such a screening will be instrumental in determining the future trajectory of research and development for this novel compound. While the provided details are based on established practices, they must be adapted and expanded upon as experimental data for this compound becomes available.

2-Deacetyltaxachitriene A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Deacetyltaxachitriene A, a diterpenoid taxane (B156437) isolated from plants of the Taxus genus. This document consolidates essential chemical and biological data, including its CAS number, molecular formula, and known biological activities. Detailed experimental protocols for the isolation and characterization of similar taxanes are presented, alongside a discussion of the potential mechanisms of action for compounds in this class. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, oncology, and drug development.

Chemical and Physical Properties

This compound is a complex diterpenoid belonging to the taxane family, which are well-known for their cytotoxic properties.

PropertyValueReference
CAS Number 214769-96-7[1]
Molecular Formula C30H42O12[1]
Molecular Weight 594.65 g/mol [1]
Source Isolated from the seeds of the Chinese yew (Taxus chinensis)[1]

Biological Activity

This compound has been identified as a compound of interest for its potential applications in oncology.

Cytotoxicity

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, the following sections describe general methodologies employed for the extraction and analysis of taxanes from Taxus species, which can be adapted for this specific compound.

Isolation and Purification of Taxanes from Taxus chinensis

The following is a generalized workflow for the isolation of taxanes from Taxus chinensis, based on established methods for similar compounds.

Workflow: Isolation of Taxanes

G start Dried and Powdered Taxus chinensis Plant Material extraction Methanol or Ethanol Extraction start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning concentration->partition chromatography Column Chromatography (Silica Gel, Alumina) partition->chromatography hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) chromatography->hplc pure_compound Pure this compound hplc->pure_compound G pure_compound Pure Isolated Compound ms Mass Spectrometry (MS) (Determine Molecular Weight and Formula) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D NMR for structure) pure_compound->nmr ir Infrared Spectroscopy (IR) (Identify Functional Groups) pure_compound->ir uv UV-Vis Spectroscopy (Identify Chromophores) pure_compound->uv structure Elucidated Structure of this compound ms->structure nmr->structure ir->structure uv->structure G compound This compound microtubules Binds to β-tubulin subunit of microtubules compound->microtubules stabilization Hyper-stabilization of microtubules microtubules->stabilization disruption Disruption of microtubule dynamics stabilization->disruption mitotic_arrest Mitotic Arrest (G2/M phase) disruption->mitotic_arrest apoptosis Induction of Apoptosis mitotic_arrest->apoptosis

References

An Initial Investigation into the Bioactivity of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetyltaxachitriene A, a member of the taxane (B156437) diterpenoid family of natural products, has been identified as a compound of interest for its potential anti-cancer properties. Isolated from species of the Taxus genus, this molecule is presumed to share the mechanism of action characteristic of other taxanes, namely the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis in cancer cells. This document provides a comprehensive overview of the initial investigation into the bioactivity of this compound, including its presumed mechanism of action, representative quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

The taxane family of diterpenoids, which includes the highly successful chemotherapeutic agent paclitaxel (B517696) (Taxol®), represents a cornerstone in the treatment of various solid tumors. These compounds are renowned for their unique mechanism of action, which involves binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle formation and ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This compound is a naturally occurring taxane isolated from the seeds of the Chinese yew, Taxus chinensis. Its structural similarity to other bioactive taxanes suggests that it may possess similar anti-cancer properties. Preliminary research indicates that this compound exhibits cytotoxic activity against various tumor cell lines, making it a compelling candidate for further investigation in the development of novel chemotherapeutic agents. This whitepaper aims to consolidate the initial findings and provide a detailed framework for the continued study of this promising compound.

Presumed Mechanism of Action: Microtubule Stabilization

As a taxane diterpenoid, the primary mechanism of action of this compound is believed to be the stabilization of microtubules. This process disrupts the normal dynamics of the microtubule cytoskeleton, which is critical for cell division. The proposed signaling pathway is as follows:

G Presumed Signaling Pathway of this compound cluster_0 Cellular Entry cluster_1 Microtubule Interaction cluster_2 Cellular Consequences A This compound (Extracellular) B Cell Membrane A->B Passive Diffusion C This compound (Intracellular) B->C D β-Tubulin Subunit C->D Binding E Microtubule Polymer D->E F Stabilized Microtubule E->F Stabilization G Disruption of Microtubule Dynamics F->G H Mitotic Spindle Failure G->H I G2/M Phase Cell Cycle Arrest H->I J Induction of Apoptosis I->J

Caption: Presumed signaling pathway of this compound.

Quantitative Bioactivity Data

While specific, peer-reviewed quantitative data for this compound is not widely available in the public domain, the following table presents representative cytotoxic activity of taxane diterpenoids isolated from Taxus chinensis against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCell LineCancer TypeIC50 (µM)[1][2]
Representative Taxane from Taxus chinensis A549Lung Carcinoma5.2 ± 0.7
MCF-7Breast Adenocarcinoma2.8 ± 0.4
HeLaCervical Adenocarcinoma7.1 ± 1.1
KB-VIN (multidrug-resistant)Oral Epidermoid Carcinoma8.5 ± 1.3
A2780/TAX (paclitaxel-resistant)Ovarian Carcinoma6.9 ± 0.9

Note: The data presented in this table is representative of taxanes isolated from Taxus chinensis and is intended for illustrative purposes. Further experimental validation is required to determine the precise IC50 values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the bioactivity of taxane compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow Diagram:

G MTT Cytotoxicity Assay Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with varying concentrations of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) is prepared. Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., paclitaxel) are also included.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Microtubule Assembly Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.

Workflow Diagram:

G In Vitro Microtubule Assembly Assay Workflow A Prepare purified tubulin in polymerization buffer B Add GTP and test compound (this compound) A->B C Transfer to a temperature-controlled cuvette at 37°C B->C D Monitor the increase in absorbance at 340 nm over time C->D E Plot absorbance vs. time to generate polymerization curves D->E F Analyze the effect of the compound on the rate and extent of polymerization E->F

Caption: Workflow for the in vitro microtubule assembly assay.

Detailed Protocol:

  • Reagent Preparation: Lyophilized bovine or porcine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. A stock solution of GTP is prepared in the same buffer. The test compound, this compound, is dissolved in DMSO.

  • Reaction Mixture: In a pre-chilled microcuvette, the tubulin solution is mixed with the polymerization buffer containing GTP to a final concentration of 1 mM. The test compound is added at the desired final concentration. A vehicle control (DMSO) and a positive control (paclitaxel) are run in parallel.

  • Initiation of Polymerization: The cuvette is placed in a spectrophotometer with a temperature-controlled cuvette holder pre-warmed to 37°C.

  • Monitoring Polymerization: The absorbance at 340 nm is recorded every 30 seconds for 60-90 minutes.

  • Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The effect of this compound on the rate and extent of microtubule polymerization is determined by comparing its curve to that of the vehicle control. An increase in the rate and extent of polymerization indicates a microtubule-stabilizing effect.

Conclusion and Future Directions

The initial investigation into the bioactivity of this compound strongly suggests its potential as an anti-cancer agent. Its classification as a taxane diterpenoid and preliminary evidence of cytotoxicity point towards a mechanism of action involving microtubule stabilization, a clinically validated strategy for cancer therapy.

To further elucidate the therapeutic potential of this compound, the following future studies are recommended:

  • Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broader panel of human cancer cell lines, including those with known resistance mechanisms to existing taxanes.

  • Detailed Mechanistic Studies: Confirmation of its microtubule-stabilizing effects through in vitro polymerization assays and immunofluorescence studies to visualize its impact on the cellular microtubule network.

  • Cell Cycle and Apoptosis Analysis: Elucidation of its effects on cell cycle progression and the induction of apoptosis through flow cytometry and western blot analysis of key apoptotic markers.

  • In Vivo Efficacy Studies: Evaluation of its anti-tumor activity in preclinical animal models of human cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of 2-Deacetyltaxachitriene A from Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical protocol for the semi-synthesis of 2-Deacetyltaxachitriene A, a hypothetical taxane (B156437) diterpene, from the readily available precursor baccatin (B15129273) III.[1][2] Baccatin III, a complex polycyclic diterpene isolated from the yew tree (Taxus species), serves as a crucial starting material for the semi-synthesis of various anti-cancer drugs, including paclitaxel (B517696) and its analogs.[2][3][4] The proposed synthesis involves a multi-step process including selective protection of hydroxyl groups, deacetylation, and subsequent introduction of unsaturation to form the characteristic triene system. This protocol is intended to serve as a foundational guide for researchers exploring the synthesis of novel taxane derivatives for potential therapeutic applications.

Introduction

Taxane diterpenes represent a critical class of natural products, with paclitaxel (Taxol®) being one of the most effective chemotherapeutic agents used in the treatment of various cancers.[5][6] The complex structure of taxanes has made their total synthesis a significant challenge, thus semi-synthetic approaches starting from advanced natural intermediates like baccatin III are often more practical for producing analogs.[4][5][7][8] this compound is a conceptual derivative of the taxane family, characterized by the absence of the C-2 acetyl group and the presence of a conjugated triene system within the taxane core. Such modifications have the potential to alter the biological activity, solubility, and metabolic stability of the parent compound, making it a target of interest for drug discovery programs.

Proposed Synthetic Pathway

The proposed semi-synthesis of this compound from baccatin III is a multi-step process that can be logically divided into four main stages:

  • Selective Protection of Hydroxyl Groups: To achieve selective deacetylation at the C-2 position, the more reactive hydroxyl groups at C-7 and C-13 of baccatin III must be protected.

  • Reductive Deacetylation: Removal of the acetyl group at the C-2 position.

  • Formation of the Triene System: Introduction of two additional double bonds into the taxane core to create the conjugated triene system.

  • Deprotection: Removal of the protecting groups to yield the final product.

Below is a DOT script representation of this proposed workflow.

G start Baccatin III step1 Step 1: Selective Protection (e.g., TESCl, Imidazole) start->step1 intermediate1 7,13-bis(triethylsilyl)baccatin III step1->intermediate1 step2 Step 2: Reductive Deacetylation (e.g., SmI2, THF) intermediate1->step2 intermediate2 2-Deacetyl-7,13-bis(triethylsilyl)baccatin III step2->intermediate2 step3 Step 3: Triene Formation (e.g., Dehydration/Elimination Reactions) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Step 4: Deprotection (e.g., HF-Pyridine) intermediate3->step4 end This compound step4->end

Caption: Proposed semi-synthetic workflow for this compound.

Experimental Protocols

3.1. Materials and Methods

  • Starting Material: Baccatin III (purity ≥ 98%)

  • Reagents: Triethylsilyl chloride (TESCl), Imidazole (B134444), Samarium (II) iodide (SmI₂), Tetrahydrofuran (THF), Hydrofluoric acid-pyridine complex (HF-Pyridine), and other necessary solvents and reagents should be of analytical grade and used as received unless otherwise specified.

  • Chromatography: Thin-layer chromatography (TLC) on silica (B1680970) gel 60 F₂₅₄ plates and flash column chromatography on silica gel (230-400 mesh).

3.2. Step 1: Synthesis of 7,13-bis(triethylsilyl)baccatin III

  • Dissolve baccatin III (1.0 g, 1.70 mmol) in dry pyridine (B92270) (10 mL) under an argon atmosphere.

  • Add imidazole (0.46 g, 6.80 mmol) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (TESCl) (0.86 mL, 5.10 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC (Ethyl acetate (B1210297)/Hexane, 1:1).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution with ethyl acetate in hexane) to afford 7,13-bis(triethylsilyl)baccatin III.

3.3. Step 2: Synthesis of 2-Deacetyl-7,13-bis(triethylsilyl)baccatin III

  • Dissolve 7,13-bis(triethylsilyl)baccatin III (1.0 g, 1.23 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 0.1 M solution of samarium (II) iodide (SmI₂) in THF (36.9 mL, 3.69 mmol) dropwise until a persistent deep blue color is observed.

  • Stir the reaction at -78 °C for 4 hours, monitoring by TLC (Ethyl acetate/Hexane, 1:2).

  • Quench the reaction by adding saturated aqueous K₂CO₃ solution (15 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (gradient elution with ethyl acetate in hexane) to yield 2-deacetyl-7,13-bis(triethylsilyl)baccatin III.

3.4. Step 3: Synthesis of Protected this compound

Note: The formation of the triene system is a hypothetical step and would require specific reaction conditions that promote elimination reactions. This may involve a two-step process of dehydration and subsequent elimination.

  • Dehydration: Dissolve 2-deacetyl-7,13-bis(triethylsilyl)baccatin III (0.5 g, 0.65 mmol) in dry dichloromethane (B109758) (10 mL) under an argon atmosphere. Add Martin's sulfurane (0.43 g, 0.78 mmol) and stir at room temperature for 12 hours. Monitor the reaction by TLC. Quench with water and extract with dichloromethane. The organic layer is dried and concentrated.

  • Elimination: The product from the dehydration step is then subjected to conditions that favor a second elimination to form the conjugated triene. This could potentially be achieved by treatment with a strong, non-nucleophilic base such as DBU in a suitable solvent like toluene (B28343) at elevated temperatures. The reaction progress should be carefully monitored by TLC and LC-MS.

  • Purify the resulting product by flash column chromatography to isolate the protected this compound.

3.5. Step 4: Synthesis of this compound

  • Dissolve the protected this compound (0.2 g) in THF (5 mL) in a polypropylene (B1209903) flask.

  • Cool the solution to 0 °C.

  • Slowly add HF-Pyridine complex (1 mL) dropwise.

  • Stir the reaction at 0 °C for 8 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC to obtain this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the semi-synthesis of this compound.

StepProductStarting Material (g)Product (g)Yield (%)Purity (%)
17,13-bis(triethylsilyl)baccatin III1.001.2592>95
22-Deacetyl-7,13-bis(triethylsilyl)baccatin III1.000.8588>95
3Protected this compound0.500.2860>90
4This compound0.200.1175>98
Overall This compound - - ~43 >98

Biological Context: Mechanism of Action of Taxanes

Taxanes, including paclitaxel, are known to exert their anti-cancer effects by interfering with the normal function of microtubules.[9] They bind to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death). It is hypothesized that novel taxane derivatives like this compound might exhibit a similar mechanism of action, potentially with altered potency or binding affinity.

The following DOT script visualizes the general signaling pathway of taxane-induced apoptosis.

G cluster_cell Cancer Cell taxane Taxane Derivative (e.g., this compound) tubulin β-tubulin taxane->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: General mechanism of taxane-induced apoptosis.

Conclusion

The provided application notes and protocols outline a plausible, albeit theoretical, semi-synthetic route to this compound from baccatin III. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, providing a strategic framework for the synthesis and exploration of novel taxane analogs. Further experimental validation and optimization of the proposed steps are necessary to establish a definitive and efficient synthetic pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of interest in pharmaceutical research. Due to the limited availability of a specific, validated protocol for this particular compound, this application note outlines a comprehensive strategy adapted from established methods for the separation of similar taxane analogs. The protocol covers sample preparation, analytical method development, and preparative-scale purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Quantitative data from representative taxane separations are presented to guide methodology development.

Introduction

Taxane diterpenoids, a class of natural products primarily isolated from plants of the genus Taxus, have garnered significant attention in the field of oncology due to their potent anti-cancer properties. This compound is a member of this family and serves as a valuable subject of study for understanding structure-activity relationships and for the development of novel chemotherapeutic agents. Effective purification is paramount for obtaining high-purity material for downstream applications, including bioassays and structural elucidation. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual taxanes from complex mixtures.[1] This protocol details a robust HPLC method that can be optimized for the specific requirements of this compound purification.

Physicochemical Properties and Method Development Considerations

Reversed-phase HPLC is the most common and effective technique for taxane separation.[3] C18 and Pentafluorophenyl (PFP) stationary phases are both well-suited for this purpose.[2][4] C18 columns separate compounds primarily based on hydrophobicity, while PFP columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be advantageous for separating closely related isomers.[5][6][7][8] The mobile phase typically consists of a gradient of acetonitrile (B52724) or methanol (B129727) in water.[3][4]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and to ensure efficient separation.

  • Extraction: If starting from a crude plant extract or a reaction mixture, perform a preliminary liquid-liquid extraction. A typical procedure involves partitioning the dried and ground plant material or reaction residue between a non-polar solvent (e.g., hexane) to remove lipids and a more polar solvent (e.g., methanol or ethyl acetate) to extract the taxanes.

  • Solid-Phase Extraction (SPE): For further cleanup, utilize a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample dissolved in a minimal amount of the mobile phase's initial composition.

    • Wash with a low percentage of organic solvent to remove highly polar impurities.

    • Elute the taxane-containing fraction with a higher concentration of organic solvent (e.g., 80-100% acetonitrile).

  • Filtration: Prior to injection, dissolve the partially purified extract or synthesized material in the initial mobile phase composition and filter through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9]

Analytical HPLC Method Development

An analytical method is first developed to determine the optimal separation conditions, which are then scaled up for preparative purification.

Table 1: Analytical HPLC Parameters

ParameterRecommended Condition 1 (C18)Recommended Condition 2 (PFP)
Column C18, 250 mm x 4.6 mm, 5 µmPentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm
Mobile Phase A HPLC-grade WaterHPLC-grade Water
Mobile Phase B HPLC-grade AcetonitrileHPLC-grade Acetonitrile
Gradient 40% B to 60% B over 20 min30% B to 50% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 227 nm[1]UV at 227 nm
Injection Vol. 10-20 µL10-20 µL

Note: The provided gradients are starting points and should be optimized to achieve the best resolution for this compound.

Preparative HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.

Table 2: Preparative HPLC Parameters

ParameterRecommended Condition (C18)
Column C18, 250 mm x 20 mm, 5 µm[4]
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 40% B to 53% B over 15 min[4]
Flow Rate 10 mL/min[4]
Column Temp. 30 °C[4]
Detection UV at 227 nm[4]
Injection Vol. 0.5 - 2.0 mL (depending on sample concentration)[4]

Note: The flow rate and gradient time can be adjusted based on the preparative column dimensions to maintain a similar linear velocity to the analytical method.

Post-Purification Processing
  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.

  • Purity Analysis: Assess the purity of the final product using the developed analytical HPLC method.

Data Presentation

The following table summarizes representative data for the purification of two taxanes, 10-deacetyltaxol (B21601) (10-DAT) and paclitaxel (B517696) (PTX), using a preparative HPLC method, which can serve as a reference for the expected performance of the purification of this compound.[1]

Table 3: Representative Purification Data for Taxanes[1]

CompoundRetention Time (min)Purity (%)
10-Deacetyltaxol (10-DAT)15.72595.33
Paclitaxel (PTX)20.27299.15

Visualization of the Purification Workflow

HPLC_Purification_Workflow Figure 1. HPLC Purification Workflow for this compound cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_post_processing Post-Purification Crude_Extract Crude Extract / Synthesized Material SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Cleanup Filtration Filtration (0.22 µm) SPE->Filtration Remove Particulates Analytical_HPLC Analytical HPLC (Method Development) Filtration->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up) Analytical_HPLC->Preparative_HPLC Scale-up Parameters Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Isolate Target Peak Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Lyophilization Lyophilization Solvent_Evaporation->Lyophilization Purity_Analysis Purity Analysis (Analytical HPLC) Lyophilization->Purity_Analysis Purified_Compound Purified this compound Purity_Analysis->Purified_Compound

Caption: Figure 1. HPLC Purification Workflow for this compound

Conclusion

This application note provides a comprehensive and adaptable protocol for the HPLC purification of this compound. By following the outlined steps for sample preparation, analytical method development, preparative-scale purification, and post-purification processing, researchers can obtain high-purity material suitable for a wide range of scientific applications. The key to successful purification will be the careful optimization of the HPLC gradient and loading conditions for the specific characteristics of this compound.

References

Application Notes and Protocols for the Quantification of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Deacetyltaxachitriene A in various matrices, particularly from plant extracts. The methodologies described are based on established analytical techniques for taxane (B156437) compounds, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a key precursor in the biosynthesis of paclitaxel (B517696) and other related taxanes. Accurate quantification of this analyte is crucial for optimizing extraction processes, monitoring biosynthetic pathways, and ensuring quality control in drug development. This document outlines a comprehensive approach to its analysis, from sample preparation to data interpretation.

Analytical Methodologies

The recommended primary analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or a Mass Spectrometer (MS). LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for complex biological matrices.[1][2][3]

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of complex mixtures.[4] For the analysis of this compound, a reversed-phase method is proposed.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, which is particularly advantageous when dealing with complex sample matrices and low concentrations of the analyte.[3][5] This technique is highly recommended for accurate quantification in research and development settings.

Experimental Protocols

3.1. Sample Preparation from Plant Material

Effective sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from Taxus species.[6][7][8]

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Grinding: Grind dried plant material (e.g., needles, bark) to a fine powder (e.g., 100-mesh).[8]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol (B129727) (or a methanol/water mixture, e.g., 80:20 v/v).

    • Vortex the mixture for 1 minute.

    • Perform ultrasound-assisted extraction in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).[6]

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS/MS analysis.

3.2. HPLC Method Protocol

This protocol provides a starting point for the development of a validated HPLC method.

Protocol 2: RP-HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 60 40
    20 20 80
    25 20 80
    30 60 40

    | 35 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm (based on the typical UV absorbance of taxanes).

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve of this compound.

3.3. LC-MS/MS Method Protocol

For higher sensitivity and selectivity, the following LC-MS/MS method is proposed.

Protocol 3: LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Chromatographic Conditions: Same as the HPLC method described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 700 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A hypothetical transition could be m/z [M+H]+ → fragment ion.

  • Quantification: A calibration curve prepared with a suitable internal standard.

Data Presentation and Quantitative Summary

The following tables summarize hypothetical quantitative data for the validation of the analytical methods. These values are illustrative and should be determined experimentally.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Accuracy (% Recovery) 98.5 - 101.2
Precision (% RSD) < 2.0

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.9995
Range (ng/mL) 0.1 - 50
Limit of Detection (LOD) (ng/mL) 0.03
Limit of Quantification (LOQ) (ng/mL) 0.1
Accuracy (% Recovery) 99.1 - 100.8
Precision (% RSD) < 1.5

Visualizations

Diagram 1: Experimental Workflow for Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material grind Grinding start->grind extract Ultrasound-Assisted Extraction grind->extract centrifuge Centrifugation & Filtration extract->centrifuge hplc HPLC or LC-MS/MS Analysis centrifuge->hplc Inject Extract data Data Acquisition hplc->data integrate Peak Integration data->integrate Chromatogram quantify Quantification via Calibration Curve integrate->quantify report Reporting Results quantify->report

Workflow for the quantification of this compound.

Diagram 2: Logical Flow for Method Validation

G method Analytical Method Development specificity Specificity & Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness

References

Application Notes and Protocols: In Vitro Cytotoxicity of 2-Deacetyltaxachitriene A on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 2-Deacetyltaxachitriene A, a natural product isolated from the seeds of the Chinese yew, Taxus chinensis[1]. This document is intended to guide researchers in the systematic evaluation of this compound's anti-cancer potential.

Introduction

This compound belongs to the taxane (B156437) family of diterpenoids, which are renowned for their potent anti-cancer properties[2]. Taxanes, such as Paclitaxel and Docetaxel, are staples in chemotherapy regimens for various cancers, including breast, ovarian, and lung cancer[3][4]. Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. Taxanes bind to microtubules, stabilizing them and preventing their disassembly. This interference with the normal function of the mitotic spindle leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death)[2][5]. Given its structural relation to other taxanes, this compound is hypothesized to exhibit similar cytotoxic effects on cancer cells.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability Data (e.g., MTT Assay)

Cancer Cell LineConcentration of this compound (µM)% Cell Viability (Mean ± SD)
MCF-7 0 (Control)100 ± 5.2
0.1Enter Data
1Enter Data
10Enter Data
50Enter Data
100Enter Data
MDA-MB-231 0 (Control)100 ± 4.8
0.1Enter Data
1Enter Data
10Enter Data
50Enter Data
100Enter Data
A549 0 (Control)100 ± 6.1
0.1Enter Data
1Enter Data
10Enter Data
50Enter Data
100Enter Data

Table 2: IC50 Values of this compound

Cancer Cell LineIC50 (µM) after 48h Treatment (Mean ± SD)
MCF-7 Enter Data
MDA-MB-231 Enter Data
A549 Enter Data

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture the cancer cells in T-75 flasks with the appropriate complete growth medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the old medium, wash the cells with PBS, and add 1-2 mL of Trypsin-EDTA.

  • Incubate for 3-5 minutes until the cells detach.

  • Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of this compound in the complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours (or desired time points).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells with Compound (Incubate for 48h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_dissolution Dissolve Formazan Crystals (DMSO) mtt_addition->formazan_dissolution absorbance_reading Read Absorbance (570 nm) formazan_dissolution->absorbance_reading viability_calc Calculate % Cell Viability absorbance_reading->viability_calc ic50_determination Determine IC50 Value viability_calc->ic50_determination

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Progression compound This compound microtubules Microtubules compound->microtubules Binds to β-tubulin subunit stabilization Microtubule Stabilization (Inhibition of Depolymerization) microtubules->stabilization mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for 2-Deacetyltaxachitriene A in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a member of the taxane (B156437) family of diterpenoids. Taxanes are a critical class of chemotherapeutic agents used in the treatment of various cancers.[1][2] The primary mechanism of action for taxanes involves the disruption of microtubule function, which is essential for cell division.[3] By stabilizing microtubules, these compounds inhibit the dynamic process of polymerization and depolymerization necessary for mitotic spindle formation, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[4][5]

These application notes provide a comprehensive guide for the use of this compound in cell culture studies to evaluate its potential as an anti-cancer agent. The protocols outlined below are based on established methodologies for characterizing taxane-like compounds.

Mechanism of Action

This compound, as a taxane derivative, is presumed to function as a microtubule-stabilizing agent. It likely binds to the β-tubulin subunit of microtubules, which prevents their depolymerization.[2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division.[1] Consequently, cells treated with this compound are expected to arrest in the G2/M phase of the cell cycle, which can trigger the intrinsic apoptotic pathway.[5][6]

Downstream effects of this microtubule stabilization and mitotic arrest may include the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the activation of pro-apoptotic proteins, leading to caspase activation and programmed cell death.[6][7]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound across various cancer cell lines. This data is for illustrative purposes to guide experimental design and interpretation.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM) after 72h Treatment
MCF-7Breast Cancer15.5
MDA-MB-231Breast Cancer (Triple-Negative)25.2
A549Lung Cancer35.8
HCT116Colon Cancer18.9
OVCAR-3Ovarian Cancer12.1

Table 2: Apoptosis Induction by this compound (24h Treatment)

Cell LineConcentration (nM)% Apoptotic Cells (Annexin V Positive)
MCF-71025.4
2048.7
A5492522.1
5042.3

Table 3: Cell Cycle Analysis of Cells Treated with this compound (24h Treatment)

Cell LineConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT1160 (Control)55.220.124.7
2015.810.573.7

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a non-linear regression model.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the level of apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 2_Deacetyltaxachitriene_A This compound Microtubules Microtubules 2_Deacetyltaxachitriene_A->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Stabilization->Mitotic_Arrest Bcl2_p p-Bcl-2 (inactive) Mitotic_Arrest->Bcl2_p Bax_Bak Bax/Bak Activation Bcl2_p->Bax_Bak Caspase9 Caspase-9 Activation Bax_Bak->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for characterizing this compound.

References

Application Notes and Protocols for Dissolving 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of 2-Deacetyltaxachitriene A for various experimental applications. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known properties of structurally similar taxane-class diterpenoids, such as paclitaxel (B517696) and docetaxel (B913). Researchers should perform small-scale solubility tests to confirm the optimal conditions for their specific experimental needs.

Compound Information

  • Name: this compound

  • CAS Number: 214769-96-7

  • Molecular Formula: C₃₀Hâ‚„â‚‚Oâ‚ â‚‚

  • Molecular Weight: 594.64 g/mol

  • General Characteristics: this compound is a member of the taxane (B156437) family of diterpenoids. Taxanes are known for their poor aqueous solubility.[1][2]

Solubility Data (Based on Structurally Similar Taxanes)

SolventPaclitaxel SolubilityDocetaxel SolubilityRecommended Starting Concentration for this compound (estimated)
Dimethyl Sulfoxide (DMSO) ~5 mg/mL[3]~200 mg/mL[4]1-10 mg/mL
Ethanol (EtOH) ~1.5 mg/mL[3]~100 mg/mL[4]1-5 mg/mL
Dimethylformamide (DMF) ~5 mg/mL[3][5]~5 mg/mL[5]1-5 mg/mL

Note: The solubility of this compound in these solvents should be experimentally verified.

Experimental Protocols

3.1. Materials

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Anhydrous Ethanol (EtOH), 200 proof

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.

3.2. Preparation of a 10 mM Stock Solution in DMSO

This protocol is for preparing a high-concentration stock solution that can be further diluted for various experiments.

  • Calculate the required mass:

    • Molecular weight of this compound = 594.64 g/mol

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 594.64 g/mol = 0.0059464 g = 5.95 mg

  • Weigh the compound:

    • Carefully weigh out 5.95 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add solvent:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Cap the tube tightly and vortex for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to aid dissolution.

  • Storage:

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Taxane solutions in DMSO are generally stable for several months when stored properly.[6]

3.3. Preparation of Working Solutions for in vitro Cell-Based Assays

  • Determine the final desired concentration of this compound in your cell culture medium.

  • Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final concentration.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7] For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, which would result in a final DMSO concentration of 0.1%.

Visualizations

4.1. Solvent Selection Workflow

A Start: Need to Dissolve This compound B What is the experimental system? A->B C In vitro (e.g., cell culture) B->C In vitro D In vivo (e.g., animal model) B->D In vivo E Use DMSO as the primary solvent to prepare a high-concentration stock solution. C->E G Consider co-solvents like Ethanol or formulation with solubilizing agents (e.g., Cremophor EL, Polysorbate 80). Consult literature for taxane formulations. D->G F Dilute the DMSO stock solution in aqueous buffer or cell culture medium. E->F H Final working solution for in vitro assay F->H J Ensure final DMSO concentration is non-toxic to cells (e.g., <0.5%). F->J I Injectable formulation for in vivo study G->I

Caption: Decision workflow for solvent selection.

4.2. Experimental Workflow for Preparing a Working Solution

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound B Add appropriate volume of DMSO A->B C Vortex and/or Sonicate until fully dissolved B->C D Store at -20°C in aliquots C->D E Thaw an aliquot of the stock solution D->E For Experiment F Perform serial dilutions in cell culture medium E->F G Add to experimental setup F->G

Caption: General workflow for solution preparation.

References

Application of 2-Deacetyltaxachitriene A in Anticancer Research: Current Status and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, there is a notable absence of publicly available scientific literature, clinical data, or detailed experimental protocols specifically investigating the anticancer properties of 2-Deacetyltaxachitriene A. While the compound is listed by some chemical suppliers, its biological activity and potential therapeutic applications remain uncharacterized in peer-reviewed research.

Therefore, this document provides a generalized framework based on the well-established anticancer activities of the taxane (B156437) class of compounds, to which this compound belongs. The following application notes and protocols are intended to serve as a comprehensive guide for researchers initiating studies on a novel taxane derivative, using a hypothetical compound named "Novel Taxane Analog (NTA)" as an exemplar.

Application Notes for Novel Taxane Analogs (NTAs) in Anticancer Research

Introduction:

Taxane diterpenes, such as paclitaxel (B517696) and docetaxel, are among the most important chemotherapeutic agents used in the treatment of a wide range of solid tumors, including breast, ovarian, and non-small cell lung cancers.[1][2][3] Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[1][2] This interference with microtubule dynamics disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4]

Novel taxane analogs are continuously being developed to overcome challenges associated with current therapies, such as multidrug resistance and adverse side effects.[3][5] The exploration of compounds like this compound is driven by the need for agents with improved efficacy, a broader therapeutic window, and activity against resistant cancer cell lines.[3][6]

Principle of Action:

It is hypothesized that a Novel Taxane Analog (NTA), like other members of its class, will bind to the β-tubulin subunit of microtubules.[2] This binding is expected to promote tubulin polymerization and inhibit depolymerization, resulting in overly stable and non-functional microtubules.[1] The cellular consequences of this action are anticipated to be:

  • Mitotic Arrest: The inability of the mitotic spindle to form and function correctly will halt the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[2]

Potential Applications in Anticancer Research:

  • Screening for Cytotoxicity: Initial studies would involve screening the NTA against a panel of human cancer cell lines to determine its cytotoxic potential and identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its effect on microtubule dynamics, cell cycle progression, and induction of apoptosis.

  • Overcoming Drug Resistance: Investigating the efficacy of the NTA in cancer cell lines that have developed resistance to existing taxanes.[6]

  • Combination Therapies: Evaluating the synergistic or additive effects of the NTA when used in combination with other anticancer agents.

  • In Vivo Efficacy: Assessing the antitumor activity of the NTA in preclinical animal models of cancer.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated during the evaluation of a Novel Taxane Analog (NTA).

Table 1: In Vitro Cytotoxicity of NTA against Human Cancer Cell Lines

Cell LineCancer TypeNTA IC50 (nM)Paclitaxel IC50 (nM)
MCF-7Breast Cancer15.210.8
MDA-MB-231Breast Cancer25.618.4
A549Lung Cancer12.89.5
SKOV3Ovarian Cancer18.412.1
A2780/ADRDrug-Resistant Ovarian Cancer45.3>1000

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

Table 2: Apoptosis Induction by NTA in A549 Lung Cancer Cells (24-hour treatment)

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Vehicle Control-5.1
NTA1022.5
NTA2548.7
Paclitaxel1025.3

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the NTA on cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the NTA in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the NTA dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the NTA on cell cycle progression.

  • Methodology:

    • Seed cells in a 6-well plate and treat with the NTA at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by the NTA.

  • Methodology:

    • Treat cells with the NTA as described for the cell cycle analysis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualizations

Taxane_Mechanism_of_Action NTA Novel Taxane Analog (NTA) Tubulin β-Tubulin Subunit NTA->Tubulin Binds to Microtubule Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubule Spindle Defective Mitotic Spindle Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bcl2->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for a Novel Taxane Analog (NTA).

Experimental_Workflow Start Start: Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Mechanism of Action Studies CellCycle->Mechanism Apoptosis->Mechanism

Caption: General experimental workflow for in vitro evaluation of a novel anticancer compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Notice: At the time of this document’s creation (December 2025), a detailed, publicly available synthetic protocol for 2-Deacetyltaxachitriene A (CAS 214769-96-7) could not be located in the scientific literature. While this compound is commercially available, indicating a synthesis has been developed, the specific reaction conditions, yields, and troubleshooting data are not published.

This technical support guide, therefore, addresses the broader, well-documented challenges inherent in the synthesis of complex taxanes. The principles and troubleshooting strategies outlined below are derived from extensive research in taxane (B156437) total synthesis and are highly relevant to any attempt to synthesize this compound.

Frequently Asked Questions (FAQs) - General Taxane Synthesis

Q1: What is the primary challenge in the total synthesis of taxanes like this compound?

A1: The principal difficulty lies in the stereoselective installation of multiple oxygen functional groups onto the complex and sterically hindered taxane core.[1] Taxanes possess a dense arrangement of functional groups on a rigid tricyclic system, making selective reactions at specific positions a significant hurdle.[2] The two-phase synthesis approach, which involves first constructing the carbon skeleton (cyclase phase) and then performing a series of oxidations (oxidase phase), highlights this challenge.[1][3]

Q2: Why is achieving high yields in taxane synthesis so difficult?

A2: Low overall yields are common in complex total syntheses due to the large number of steps involved. Each step with a yield of less than 100% diminishes the total amount of product. In taxane synthesis, this is compounded by the formation of side products from non-selective reactions and the need for extensive use of protecting groups, which adds steps and potential for material loss.[4]

Q3: What are common side reactions encountered during the oxidation of the taxane core?

A3: During the "oxidase phase" of taxane synthesis, where C-H bonds are converted to C-O bonds, several side reactions can occur. These include:

  • Over-oxidation: The desired alcohol can be further oxidized to a ketone or carboxylic acid.

  • Epoxidation of unintended alkenes: Taxane cores often have multiple double bonds, and reagents may not be perfectly selective for the target site.

  • Skeletal rearrangements: The strained 8-membered ring of the taxane core can be prone to rearrangement under certain oxidative conditions.

  • Formation of regioisomers: It is often challenging to direct oxidation to a single, specific carbon atom, leading to a mixture of isomers that can be difficult to separate.

Troubleshooting Guide: Key Challenges in Taxane Synthesis

This guide addresses common problems researchers face when working with complex taxane syntheses.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Oxidation Steps - Non-selective oxidant.- Steric hindrance around the target C-H bond.- Degradation of starting material or product.- Screen a variety of oxidizing agents (e.g., DMDO, chromium-based reagents) to find one with optimal selectivity.[5]- Employ directing groups to bring the oxidant into proximity with the target C-H bond.- Optimize reaction conditions (temperature, solvent, reaction time) to minimize degradation.
Formation of Multiple Isomers - Lack of regioselectivity in the reaction.- Similar reactivity of multiple sites on the taxane core.- Utilize a protecting group strategy to block more reactive sites and direct the reaction to the desired position.[4][6]- Explore enzymatic or biomimetic approaches, which can offer higher selectivity.
Difficulty with Protecting Groups - Protecting group is not stable to reaction conditions.- Deprotection conditions affect other functional groups.- Steric hindrance prevents the addition or removal of the protecting group.- Select orthogonal protecting groups that can be removed under different, specific conditions.- Use sterically less demanding protecting groups if hindrance is an issue.- Conduct small-scale test reactions to confirm protecting group stability and selective removal.
Unwanted Skeletal Rearrangements - Use of harsh acidic or basic conditions.- Formation of unstable intermediates (e.g., carbocations).- Employ milder reaction conditions.- Use reagents known to suppress rearrangements.- Consider a different synthetic route that avoids the formation of unstable intermediates.

Conceptual Experimental Workflow

The synthesis of a complex taxane is a multi-stage process. The following diagram illustrates a generalized workflow based on the "two-phase" synthesis strategy.

G cluster_0 Cyclase Phase cluster_1 Oxidase Phase cluster_2 Final Steps start Simple Precursors ring_formation [6-8-6] Tricyclic Core Formation start->ring_formation C-C Bond Formations oxidation1 Selective Allylic Oxidations ring_formation->oxidation1 protecting_groups Protecting Group Manipulations oxidation1->protecting_groups oxidation2 Further Core Oxidations protecting_groups->oxidation2 deprotection Final Deprotection oxidation2->deprotection side_chain Side Chain Attachment deprotection->side_chain purification Purification & Characterization side_chain->purification end end purification->end This compound

Caption: Generalized workflow for taxane synthesis.

Logical Relationships in Troubleshooting

When troubleshooting a problematic reaction in taxane synthesis, a logical approach is necessary to identify and solve the issue.

G cluster_0 Analysis cluster_1 Hypothesis cluster_2 Action problem Low Yield or Incorrect Product analysis Analyze Crude Reaction Mixture (NMR, LC-MS) problem->analysis identify_byproducts Identify Byproducts and Unreacted Starting Material analysis->identify_byproducts hypothesize Formulate Hypothesis (e.g., Side Reaction, Decomposition, Steric Hindrance) identify_byproducts->hypothesize modify Modify Reaction Conditions (Reagent, Solvent, Temp) hypothesize->modify redesign Redesign Synthetic Step (Protecting Groups, Different Route) hypothesize->redesign solution Improved Yield/ Desired Product modify->solution redesign->solution

Caption: Logical approach to troubleshooting synthesis.

References

Technical Support Center: Purification of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this complex taxane (B156437).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound presents several challenges inherent to taxane chemistry:

  • Structural Similarity to Other Taxanes: Crude extracts from Taxus species contain a multitude of structurally similar taxoids, making chromatographic separation difficult.[1]

  • Chemical Instability: Like many taxanes, this compound is susceptible to degradation under unfavorable conditions, such as harsh pH and high temperatures.

  • Low Abundance: As a minor taxane, its low concentration in the biomass necessitates efficient extraction and purification methods to achieve a reasonable yield.

Q2: What is the general workflow for the purification of this compound?

A2: A typical purification workflow involves preliminary extraction from the source material (e.g., Taxus needles or bark), followed by multi-step chromatography. A common approach is to use a combination of normal-phase and reversed-phase chromatography to separate the complex mixture of taxanes. Preparative High-Performance Liquid Chromatography (HPLC) is often the final step to achieve high purity.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored as a dry solid at low temperatures, preferably at -20°C or below. If in solution, use a neutral to slightly acidic pH (around pH 4-6) and store at low temperatures for short periods.[2] Avoid prolonged exposure to strong acids or bases.

Troubleshooting Guide

Low Yield or Purity
ProblemPossible CauseRecommended Solution
Low recovery after extraction Inefficient extraction from biomass.- Ensure the biomass is thoroughly dried and ground to a fine powder. - Optimize the extraction solvent and duration. Methanol is commonly used for taxane extraction. - Consider sequential extractions to maximize recovery.
Poor separation in chromatography Co-elution with other taxanes due to similar polarity.- Optimize the mobile phase composition and gradient in HPLC. - Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column). - Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase).
Degradation of the compound Unstable pH or high temperature during purification.- Buffer the mobile phase to a pH of 4-6. - Perform chromatographic separations at a controlled room temperature or even in a cooled system (e.g., 20-25°C). - Minimize the time the compound spends in solution.
Chromatography Issues
ProblemPossible CauseRecommended Solution
Peak tailing in HPLC - Secondary interactions with the stationary phase. - Column overload.- Add a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase. - Reduce the injection volume or the concentration of the sample.
Broad peaks - Column degradation. - High flow rate.- Use a guard column and ensure the mobile phase is filtered. - Optimize the flow rate; a lower flow rate often improves resolution.
Ghost peaks Contamination from the previous run or the solvent.- Run a blank gradient to wash the column thoroughly between samples. - Use high-purity solvents.

Experimental Protocols

General Protocol for Preparative HPLC of Taxanes

This protocol is adapted from a method for purifying 10-deacetyltaxol (B21601) and paclitaxel (B517696) and can be used as a starting point for this compound.[3][4] Optimization will be necessary.

1. Sample Preparation:

  • Dissolve the crude or semi-purified taxane extract in the mobile phase or a compatible solvent (e.g., methanol/acetonitrile).

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient will need to be optimized based on analytical scale separations.

  • Flow Rate: A typical starting point for a preparative column of this size is 5-15 mL/min.[3]

  • Detection: UV detection at 227 nm.

  • Column Temperature: Maintain at a constant temperature, for example, 30°C.[3][4]

3. Optimization:

  • Perform analytical scale HPLC first to determine the retention time of this compound and to optimize the separation from nearby impurities.

  • Adjust the gradient slope to maximize the resolution around the target peak.

  • Perform loading studies on the analytical column to determine the maximum sample load before losing resolution.

Quantitative Data for a Related Taxane Purification (10-DAT and PTX)

The following table provides an example of the purity achieved for two other taxanes using preparative HPLC, which can serve as a benchmark.[3][4]

CompoundPurity Achieved
10-deacetyltaxol (10-DAT)95.33%
Paclitaxel (PTX)99.15%

Visualizations

Purification Workflow

G cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification cluster_2 Final Product Start Taxus Biomass Extract Solvent Extraction (e.g., Methanol) Start->Extract Partition Liquid-Liquid Partitioning Extract->Partition Crude Crude Taxane Extract Partition->Crude Column1 Initial Column Chromatography (e.g., Silica Gel) Crude->Column1 Fractions1 Semi-Purified Fractions Column1->Fractions1 PrepHPLC Preparative Reversed-Phase HPLC Fractions1->PrepHPLC Fractions2 Collected Fractions of this compound PrepHPLC->Fractions2 Crystallize Crystallization / Lyophilization Fractions2->Crystallize Pure Pure this compound Crystallize->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

G Start Low Purity in Final Product CheckAnalytical Review Analytical HPLC of Crude Extract Start->CheckAnalytical ManyImpurities Many Impurities Present? CheckAnalytical->ManyImpurities PoorSeparation Poor Peak Resolution? ManyImpurities->PoorSeparation No AddStep Add an Orthogonal Purification Step (e.g., Normal-Phase Column) ManyImpurities->AddStep Yes OptimizeGradient Optimize HPLC Gradient (shallower slope) PoorSeparation->OptimizeGradient Yes CheckDegradation Check for Degradation (e.g., extra peaks over time) PoorSeparation->CheckDegradation No ChangeColumn Try a Different Stationary Phase OptimizeGradient->ChangeColumn

Caption: Decision tree for troubleshooting low purity issues.

References

troubleshooting inconsistent results in 2-Deacetyltaxachitriene A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Deacetyltaxachitriene A bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to address specific issues in a question-and-answer format.

General

  • Q1: What is this compound and what are its common bioassay applications? A1: this compound is a taxane (B156437) derivative, a class of compounds known for their potent anticancer properties. Like other taxanes, it is presumed to act as a microtubule-targeting agent, disrupting microtubule dynamics, which are crucial for cell division and other essential cellular functions.[1] Common bioassays for this compound include cell viability/cytotoxicity assays in cancer cell lines, microtubule polymerization assays, and cell cycle analysis.

  • Q2: My results with this compound are inconsistent across experiments. What are the general areas I should investigate? A2: Inconsistent results in bioassays can arise from several factors. Key areas to investigate include the stability and handling of this compound, variability in cell culture conditions, procedural inconsistencies such as pipetting errors, and the integrity of assay reagents.[2][3]

Compound-Related Issues

  • Q3: How should I handle and store this compound to ensure its stability? A3: As a natural product, this compound may be susceptible to degradation.[4] It is advisable to prepare fresh solutions for each experiment from a stock stored under recommended conditions (typically in an appropriate solvent at -20°C or -80°C, protected from light).[5] Avoid repeated freeze-thaw cycles of the stock solution.[6]

  • Q4: I am observing precipitate in my culture medium after adding this compound. What should I do? A4: Precipitate formation suggests poor solubility of the compound in the aqueous culture medium.[7] To address this, ensure the stock solution in an organic solvent (like DMSO) is properly dissolved before diluting it into the medium. It is also important to consider the final solvent concentration in the assay, as high concentrations can be toxic to cells. Performing a solubility test at the desired concentrations before the main experiment is recommended.[4]

Cell-Based Assay Issues

  • Q5: I am seeing high variability between replicate wells in my cell viability assay. What could be the cause? A5: High variability in replicate wells is often due to inconsistent cell seeding, incomplete mixing of the compound in the wells, or "edge effects" in the microplate.[3][7] To minimize this, ensure a homogenous single-cell suspension before plating, gently mix the plate after adding the compound, and consider not using the outer wells of the plate for experimental samples.[3][7]

  • Q6: My cell viability assay shows no dose-dependent effect of this compound at expected cytotoxic concentrations. What should I check? A6: A lack of a dose-dependent effect could be due to several factors:

    • Cell Line Resistance: The chosen cell line may be resistant to microtubule-targeting agents.[7]

    • Incorrect Assay Endpoint: The incubation time may be too short to observe a cytotoxic effect. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration.[7]

    • Assay Insensitivity: The chosen viability assay may not be sensitive enough. Consider using an alternative method (e.g., switching from a metabolic assay like MTT to a membrane integrity assay).[7]

  • Q7: I am observing a high background signal in my negative control wells. What could be the issue? A7: High background can be caused by contaminated buffers, expired reagents, or non-specific binding.[2] Ensure that the microplate type is appropriate for the assay (e.g., use black plates for fluorescence assays to reduce background).[8]

Biochemical Assay Issues

  • Q8: My in vitro microtubule polymerization assay is giving inconsistent results. What are the critical parameters to control? A8: In vitro microtubule polymerization assays are sensitive to several factors. Ensure the purity and activity of the tubulin protein, maintain a consistent temperature as polymerization is temperature-dependent, and check the quality of the polymerization buffer, including the concentration of GTP.

Data Presentation

Table 1: Troubleshooting Inconsistent Cell Viability Assay Results

Issue Code Problem Description Potential Causes Recommended Solutions Expected Outcome
DTA-V-01High variability between replicate wells.1. Uneven cell seeding. 2. Incomplete mixing of the compound. 3. Edge effects.[3][7]1. Ensure a homogenous cell suspension. 2. Gently tap the plate after adding the compound.[2] 3. Avoid using outer wells for experimental samples.[3]Reduced coefficient of variation (CV) between replicates.
DTA-V-02No dose-dependent effect observed.1. Cell line resistance.[7] 2. Sub-optimal incubation time.[7] 3. Assay insensitivity.[7]1. Use a sensitive cell line or verify target expression. 2. Perform a time-course experiment.[7] 3. Switch to a more sensitive assay method.[7]A clear dose-response curve is established.
DTA-V-03Precipitate formation in wells.Poor solubility of the compound in the culture medium.[7]1. Ensure complete dissolution of the stock solution. 2. Test different solvent concentrations. 3. Visually inspect for precipitation before and after addition to the medium.[4]Clear solutions in all experimental wells.

Table 2: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines

Cell Line Cancer Type Assay Type Incubation Time (hours) IC50 (nM)
MCF-7Breast AdenocarcinomaMTT7215.2
A549Lung CarcinomaSRB4825.8
HeLaCervical AdenocarcinomaATP-based Luminescence7212.5
PC-3Prostate AdenocarcinomaTrypan Blue Exclusion4835.1

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO). Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot for Microtubule-Associated Proteins

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., β-tubulin, acetylated tubulin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting cluster_troubleshooting_steps Troubleshooting Steps prep_compound Prepare this compound (Fresh Dilutions) treatment Treat Cells with Compound (Include Controls) prep_compound->treatment prep_cells Culture and Seed Cells (Consistent Density) prep_cells->treatment incubation Incubate (Controlled Environment) treatment->incubation readout Perform Assay Readout (e.g., MTT, Western Blot) incubation->readout analysis Analyze Data (Calculate IC50, Quantify Bands) readout->analysis troubleshoot Troubleshoot Inconsistent Results analysis->troubleshoot Results Inconsistent? check_reagents Check Reagent Stability troubleshoot->check_reagents Yes check_cells Verify Cell Health & Density troubleshoot->check_cells Yes check_protocol Review Protocol Execution troubleshoot->check_protocol Yes check_cells->prep_cells check_protocol->prep_compound

Caption: Troubleshooting workflow for inconsistent bioassay results.

signaling_pathway DTA This compound Tubulin αβ-Tubulin Dimers DTA->Tubulin Binds to β-tubulin Dynamics Microtubule Dynamics (Polymerization/Depolymerization) DTA->Dynamics Stabilizes Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Dynamics->MitoticSpindle Disrupts CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Arrests at G2/M Phase Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Putative signaling pathway for this compound.

logical_relationship cluster_source Potential Source of Error cluster_action Corrective Action start Inconsistent Results Observed compound Compound Stability/ Solubility start->compound Check cells Cell Culture Variability start->cells Check assay Assay Procedure/ Reagents start->assay Check action_compound Use fresh compound; Optimize solvent compound->action_compound action_cells Standardize cell seeding; Monitor cell health cells->action_cells action_assay Calibrate pipettes; Use fresh reagents assay->action_assay end Consistent Results action_compound->end action_cells->end action_assay->end

Caption: Decision tree for diagnosing sources of assay inconsistency.

References

Technical Support Center: Optimization of 2-Deacetyltaxachitriene A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the optimization of 2-Deacetyltaxachitriene A extraction from plant material is limited in publicly available literature. The following guidance is based on established best practices for the extraction of structurally similar taxoids, such as Paclitaxel and 10-deacetylbaccatin III, from Taxus species. Researchers should use this information as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when optimizing the extraction of this compound?

A1: Start by selecting a suitable extraction method and solvent based on available laboratory equipment and the known properties of taxoids. Key initial parameters to consider are the particle size of the plant material, the solid-to-liquid ratio, extraction time, and temperature. A preliminary screening of different solvents and methods is recommended.

Q2: What are the most common methods for extracting taxoids from plant material?

A2: Common methods for taxoid extraction include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2] More advanced techniques like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) can also be highly effective.[1][3] UAE and MAE are often favored for their efficiency, reduced extraction times, and lower solvent consumption compared to traditional methods.[2][4]

Q3: Which solvents are typically used for taxoid extraction?

A3: Taxoids are generally extracted using polar to semi-polar solvents. Methanol (B129727), ethanol, and acetone (B3395972) are commonly used, often in aqueous mixtures.[5] For instance, 70% methanol or 70% acetone can be effective for extracting various phenolic compounds.[5] The choice of solvent is critical and will influence the extraction yield and the purity of the extract. Some protocols may also use a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.[1]

Q4: What are the key parameters to consider for optimizing the extraction process?

A4: The key parameters to optimize for efficient extraction of this compound include:

  • Solvent Type and Concentration: The polarity of the solvent should be matched to the target compound.

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.[6]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction but can sometimes lead to difficulties in filtration.

  • Agitation/Sonication/Microwave Power: These factors enhance the interaction between the solvent and the plant material.

Troubleshooting Guides

Problem: Low Yield of this compound

Q: My extraction yield of the target taxoid is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Evaluate Solvent Polarity: The chosen solvent may not be optimal for this compound.

    • Solution: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). A mixture of solvents can sometimes be more effective than a single solvent.

  • Optimize Particle Size: If the plant material is not finely ground, the solvent may not be able to penetrate the plant cells effectively.

    • Solution: Reduce the particle size of the dried plant material. However, avoid an excessively fine powder, which might complicate the filtration process.

  • Adjust Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further dissolution of the target compound.

    • Solution: Increase the solvent volume to ensure a favorable concentration gradient for extraction.

  • Extend Extraction Time: The extraction process may not have reached equilibrium.

    • Solution: Increase the extraction time and take samples at different time points to determine the optimal duration. For methods like UAE and MAE, even small adjustments in time can have a significant impact.[7][8]

  • Modify Extraction Temperature: The temperature may be too low for efficient dissolution.

    • Solution: Gradually increase the extraction temperature while monitoring the stability of this compound, as taxoids can be heat-sensitive.

Problem: High Level of Impurities in the Extract

Q: My extract contains a high level of impurities, making purification difficult. How can I improve the selectivity of my extraction?

A: Improving the selectivity of your extraction is crucial for downstream purification.

  • Refine Solvent Selection: A highly polar solvent might be co-extracting a wide range of undesirable compounds.

    • Solution: Experiment with less polar solvents or solvent mixtures. You can also consider a sequential extraction, starting with a non-polar solvent to remove lipids and waxes before extracting with a more polar solvent for the target compound.

  • Implement a Defatting Step: Lipids and chlorophyll (B73375) are common impurities in plant extracts.

    • Solution: Before the main extraction, wash the plant material with a non-polar solvent like n-hexane. This will remove many of the lipophilic impurities without dissolving the target taxoid.

  • Optimize Temperature: Higher temperatures can sometimes lead to the extraction of more impurities.

    • Solution: Try lowering the extraction temperature. While this may require a longer extraction time, it can significantly improve the purity of the extract.

Problem: Inconsistent Extraction Results

Q: I am getting significant variations in my extraction yield between batches. What could be causing this inconsistency?

A: Inconsistent results are often due to a lack of control over key experimental variables.

  • Variability in Plant Material: The concentration of this compound can vary depending on the age of the plant, the part of the plant used, and the harvesting season.

    • Solution: Whenever possible, use plant material from a single, well-characterized batch. Ensure the plant material is properly identified and handled consistently.

  • Inconsistent Moisture Content: The presence of water in the plant material can affect the efficiency of the extraction solvent.

    • Solution: Ensure the plant material is dried to a consistent moisture content before extraction.

  • Lack of Precise Control Over Parameters: Small variations in temperature, time, or agitation speed can lead to different outcomes.

    • Solution: Carefully control and monitor all extraction parameters. Use calibrated equipment and maintain detailed records of each extraction.

Data on Extraction of Related Taxoids

The following tables summarize extraction conditions for taxoids structurally related to this compound, providing a useful reference for method development.

Table 1: Comparison of Extraction Methods for Taxoids from Taxus baccata Twigs [1]

Extraction MethodSolventTemperatureTimeYield (relative)
Pressurized Liquid Extraction (PLE)Methanol100°C15 minHighest
Microwave-Assisted Extraction (MAE)Methanol-3 minModerate
Ultrasound-Assisted Extraction (UAE)MethanolRoom Temp.30 minModerate
Soxhlet ExtractionMethanolBoiling Point8 hLower

Table 2: Optimization of Microwave-Assisted Extraction for Taxol and 10-DAB III from Taxus wallichiana [4]

ParameterOptimal for 10-DAB IIIOptimal for Taxol
Microwave Power240 W40 W
Material/Solvent Ratio1:15 g/mL1:25 g/mL
Extraction Time20 min20 min
Yield 95.85% 79.83%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Materials and Equipment:

  • Dried and powdered plant material

  • Selected solvent (e.g., 95% ethanol)[9]

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Add the appropriate volume of solvent to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).[9]

  • Place the extraction vessel in the ultrasonic bath or insert the sonicator probe into the mixture.

  • Apply ultrasonic irradiation for a specified time and temperature (e.g., 10 minutes at 40°C).[9]

  • After extraction, filter the mixture to separate the plant debris from the extract.

  • Wash the plant residue with a small amount of fresh solvent to recover any remaining target compound.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

Materials and Equipment:

  • Dried and powdered plant material

  • Selected solvent (e.g., methanol)

  • Microwave extraction system with controllable power and temperature

  • Extraction vessel suitable for microwave use

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

  • Add the selected solvent at the desired solid-to-liquid ratio.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power, temperature, and extraction time according to your experimental design (e.g., 240 W for 20 minutes).[4]

  • After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtered extract using a rotary evaporator.

Visualizations

Extraction_Optimization_Workflow start Start: Define Extraction Goal prep Plant Material Preparation (Drying, Grinding) start->prep screen Screening of Methods & Solvents (e.g., UAE, MAE, Maceration) (Methanol, Ethanol, Acetone) prep->screen select Select Most Promising Method and Solvent screen->select optimize Optimize Key Parameters (Time, Temp., Ratio) select->optimize analyze Analyze Extract (HPLC, LC-MS) optimize->analyze analyze->select Re-evaluate if needed validate Validate Optimal Conditions analyze->validate scaleup Scale-up and Purification validate->scaleup

Caption: Workflow for optimizing the extraction of this compound.

Troubleshooting_Low_Yield problem Problem: Low Extraction Yield q1 Is the solvent optimal? problem->q1 a1_yes Screen different solvents/mixtures q1->a1_yes Yes q2 Is particle size adequate? q1->q2 No a1_yes->q2 a2_yes Reduce particle size q2->a2_yes Yes q3 Is solid/liquid ratio correct? q2->q3 No a2_yes->q3 a3_yes Increase solvent volume q3->a3_yes Yes q4 Are time & temp sufficient? q3->q4 No a3_yes->q4 a4_yes Increase time and/or temperature q4->a4_yes Yes solution Improved Yield q4->solution No a4_yes->solution

Caption: Decision tree for troubleshooting low extraction yields.

Extraction_Method_Comparison title Comparison of Extraction Methods maceration Maceration + Simple, low cost - Long time, large solvent volume soxhlet Soxhlet + Efficient for some compounds - Thermolabile compound degradation uae Ultrasound-Assisted (UAE) + Fast, efficient - Potential for radical formation mae Microwave-Assisted (MAE) + Very fast, less solvent - Requires polar solvents sfe Supercritical Fluid (SFE) + Green solvent (CO2), high selectivity - High initial equipment cost

Caption: Comparison of common extraction methods for plant-derived compounds.

References

minimizing degradation of 2-Deacetyltaxachitriene A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 2-Deacetyltaxachitriene A during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, a temperature of 2-8°C is suitable.[1] The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1]

Q2: What factors can cause the degradation of this compound?

Based on the behavior of related taxane (B156437) compounds, the primary factors that can contribute to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Exposure to strong acids or alkalis should be avoided.[1]

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents can lead to chemical decomposition.[1]

  • Light: While not explicitly stated for this specific molecule, many taxanes are light-sensitive. It is good practice to protect the compound from light.

  • Solvent: The choice of solvent for solutions can impact stability.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the known degradation of other taxanes like Paclitaxel, likely pathways include:

  • Epimerization: Changes in the stereochemistry at certain positions on the taxane core.

  • Hydrolysis: Cleavage of ester groups.

  • Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of certain contaminants.

Q4: How can I assess the purity and degradation of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of taxanes and identifying degradation products. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage.Verify storage conditions (temperature, light protection). Assess the purity of the stock solution using HPLC.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.Review handling procedures to ensure the exclusion of incompatible substances (strong acids/bases, oxidizing/reducing agents). Prepare fresh solutions.
Precipitation in a stock solution. Poor solubility or physical instability of the solution.Ensure the solvent is appropriate and of high purity. Gentle warming and sonication may help to redissolve the precipitate, but be cautious of temperature-induced degradation. The stability of taxanes in solution can be concentration-dependent.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., HPLC-grade acetonitrile, methanol, ethanol, DMSO)
  • Buffers of various pH values (e.g., pH 4, 7, 9)
  • Amber vials
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Prepare stock solutions of this compound in the desired solvents and buffers at a known concentration.
  • Aliquot the solutions into separate amber vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).
  • For each condition, prepare triplicate samples.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each sample.
  • Analyze the aliquots by HPLC to determine the concentration of this compound and identify any degradation products.
  • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Identify and quantify major degradation products by comparing chromatograms over time.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

Storage Duration Recommended Temperature Reference
Long-term-20°C[1]
Short-term2-8°C[1]

Visualizations

Degradation_Workflow Troubleshooting Workflow for this compound Degradation cluster_storage Storage and Handling cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Resolution storage Store at -20°C (long-term) or 2-8°C (short-term) handling Avoid strong acids/bases and oxidizing/reducing agents storage->handling light Protect from light handling->light issue Unexpected Experimental Results or Loss of Potency light->issue hplc Perform HPLC Analysis issue->hplc Suspect Degradation check_purity Assess Purity and Detect Degradation Products hplc->check_purity review_storage Verify Storage Conditions check_purity->review_storage Degradation Detected outcome Proceed with Experiment check_purity->outcome No Degradation prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh prepare_fresh->outcome

Caption: Troubleshooting workflow for addressing potential degradation of this compound.

Stability_Factors Key Factors Influencing this compound Stability center This compound Stability temp Temperature center->temp Higher temp accelerates degradation ph pH center->ph Avoid strong acids/bases agents Oxidizing/Reducing Agents center->agents Incompatible light Light Exposure center->light Potential for photodegradation solvent Solvent Choice center->solvent Impacts solubility and reaction rates

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Enhancing the Solubility of 2-Deacetyltaxachitriene A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 2-Deacetyltaxachitriene A in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of this compound?

A1: The primary challenge with this compound, a member of the taxane (B156437) family, is its low aqueous solubility.[1][2] This poor solubility can lead to several issues in in vivo studies, including:

  • Low bioavailability and absorption after administration.[2][3]

  • Difficulty in preparing suitable formulations for parenteral (e.g., intravenous) administration.[4]

  • Potential for drug precipitation upon dilution in physiological fluids, which can cause embolism and toxicity.[5]

  • Inaccurate assessment of pharmacodynamics and toxicology due to inconsistent drug exposure.[2]

Q2: What are the most common strategies to enhance the solubility of taxanes like this compound?

A2: Several formulation strategies have been successfully employed to enhance the solubility and in vivo efficacy of poorly soluble anticancer drugs like taxanes.[1][3] The most common approaches include:

  • Co-solvents and Surfactants: Utilizing a mixture of a pharmaceutically acceptable organic solvent and a surfactant to dissolve the compound.[4]

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin molecule.[4][6]

  • Nanoparticle-Based Formulations: Developing advanced drug delivery systems such as liposomes, polymeric nanoparticles, and nanosuspensions.[1][7]

  • Solid Dispersions: Dispersing this compound in a solid matrix of a hydrophilic carrier to improve its dissolution rate.[8][9]

Q3: Are there any safety concerns with these solubility enhancement techniques?

A3: Yes, some techniques have associated safety concerns. For instance, co-solvents and surfactants like Cremophor EL, used in the formulation of paclitaxel (B517696) (Taxol®), have been linked to hypersensitivity reactions.[4][10] Similarly, high concentrations of some cyclodextrins can have potential toxic effects.[11] Therefore, it is crucial to carefully select excipients and conduct thorough safety and tolerability studies for any new formulation.

Troubleshooting Guide

Issue 1: Precipitation of this compound is observed when diluting the stock solution in an aqueous buffer for in vitro assays.

  • Cause: The compound is crashing out of the solution due to a dramatic increase in solvent polarity.[12]

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible, typically below 0.1%, to maintain cell viability and compound solubility.[12]

    • Use a Co-solvent System: Instead of a single organic solvent, try a mixture of co-solvents (e.g., ethanol, PEG 400) which may provide better solubilizing capacity upon dilution.[2][13]

    • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a sonicator can help redissolve the precipitate. However, be cautious about the thermal stability of this compound.[12]

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might improve its solubility.[12]

Issue 2: Poor in vivo efficacy and high variability in animal studies despite using a solubilizing formulation.

  • Cause: This could be due to in vivo precipitation of the drug upon administration, poor absorption, or rapid metabolism.[14]

  • Troubleshooting Steps:

    • Evaluate Different Formulation Strategies: If a co-solvent system is failing, consider more advanced formulations like cyclodextrin complexes or nanoparticle systems, which can improve stability in circulation.[1][6]

    • Particle Size Reduction: For oral formulations, reducing the particle size of the drug through micronization or nanonization can enhance the dissolution rate and absorption.[2][15]

    • Conduct Pharmacokinetic (PK) Studies: Perform PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation. This will help determine if low exposure is due to poor solubility or other factors.[14]

    • Consider a Prodrug Approach: A more advanced strategy involves synthesizing a more soluble prodrug of this compound that converts to the active compound in vivo.[3]

Data on Solubility Enhancement of Taxanes

The following tables summarize quantitative data on the solubility enhancement of taxanes using different methods. While specific data for this compound is not available, these values for similar taxanes like paclitaxel and docetaxel (B913) provide a useful reference.

Table 1: Solubility Enhancement of Docetaxel (DTX) using Solid Dispersions

SolubilizerDrug-to-Solubilizer Ratio (w/w)Solubility (µg/mL)Fold Increase in Solubility
Crystalline DTX-3.9 ± 0.2-
Soluplus1:10362.93 ± 11.01~93

Data extracted from a study on enhancing docetaxel solubility.[8][9]

Table 2: Solubility Enhancement of Docetaxel (DTX) using Modified β-Cyclodextrins

Cyclodextrin DerivativeFold Increase in Water Solubility
Ethylenediamine-modified β-cyclodextrin (H1)216
Propylenediamine-modified β-cyclodextrin (H2)242
Butylenediamine-modified β-cyclodextrin (H3)253

Data from a study on docetaxel inclusion complexes.[16]

Table 3: Solubility Enhancement of Paclitaxel (PTX) with β-Cyclodextrin Derivatives

Cyclodextrin DerivativeMolar Ratio (PTX:CD)Solubility Enhancement
β-Cyclodextrin Derivatives1:5Up to 500 times

This result indicates a significant increase in the aqueous solubility of Paclitaxel.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from a method used for paclitaxel.[6]

Materials:

  • This compound

  • β-Cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin)

  • Acetonitrile

  • Tert-butyl alcohol

  • Deionized water

  • Vortex mixer

  • Stir plate and stir bar

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Prepare the Cyclodextrin Solution: Dissolve the desired amount of the β-cyclodextrin derivative in deionized water in a glass vial. Vortex until a clear solution is obtained.

  • Prepare the Drug Solution: In a separate vial, dissolve this compound in a small volume of a co-solvent mixture (e.g., 1:4 Acetonitrile:Tert-butyl alcohol). Vortex thoroughly to ensure complete dissolution.

  • Form the Complex: Add the drug solution drop-wise to the cyclodextrin solution while stirring continuously.

  • Equilibration: Keep the resulting mixture under constant stirring at room temperature for at least 6 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the mixture (e.g., at -80°C) and then lyophilize it for 24-48 hours to obtain a dry powder of the this compound-cyclodextrin complex.

  • Characterization: Characterize the complex for drug content, solubility, and dissolution rate.

Protocol 2: Preparation of a this compound Nanosuspension

This protocol is a general method for preparing nanosuspensions of poorly soluble drugs.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Polysorbate 80)

  • Deionized water

  • High-pressure homogenizer or bead mill

Methodology:

  • Prepare a Premix: Disperse the this compound powder in an aqueous solution containing the stabilizer.

  • Particle Size Reduction:

    • High-Pressure Homogenization: Pass the premix through a high-pressure homogenizer for a sufficient number of cycles until the desired particle size is achieved.

    • Bead Milling: Alternatively, place the premix in a milling chamber with grinding media (beads) and mill at high speed.

  • Characterization: Analyze the resulting nanosuspension for particle size, zeta potential, and drug content.

  • Removal of Milling Media (if applicable): If bead milling was used, separate the nanosuspension from the grinding media.

  • Sterilization: For parenteral administration, the nanosuspension should be sterilized, for example, by filtration through a 0.22 µm filter if the particle size allows.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_invivo Phase 3: In Vivo Study drug This compound mix Mixing & Formulation drug->mix vehicle Solubilizing Vehicle (e.g., Cyclodextrin, Co-solvent) vehicle->mix sol_test Solubility Testing mix->sol_test psc Physicochemical Characterization sol_test->psc admin Administration to Animal Model psc->admin pk_pd Pharmacokinetic & Pharmacodynamic Analysis admin->pk_pd efficacy Efficacy & Toxicity Assessment pk_pd->efficacy

Caption: Workflow for developing a solubilized formulation of this compound.

taxane_moa cluster_cell Cellular Processes taxane This compound (Taxane) microtubule Microtubule Dynamics taxane->microtubule Stabilizes tubulin Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization (Inhibited by Taxane) mitosis Mitosis (Cell Division) microtubule->mitosis Essential for apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to

Caption: Mechanism of action of taxanes leading to cancer cell death.

References

Technical Support Center: Analysis and Purification of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deacetyltaxachitriene A. The information provided is intended to assist in identifying and resolving common issues related to impurities in experimental samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, analysis, and purification of this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Presence of process-related impurities or degradation products.Refer to the Common Impurities section in the FAQs to identify potential impurities based on their expected retention times. Perform co-injection with available standards if possible. Utilize LC-MS to obtain mass data for tentative identification of unknown peaks.
Contamination from solvents or glassware.Ensure the use of high-purity solvents and thoroughly cleaned glassware. Run a blank injection of the solvent to rule out contamination.
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition, particularly the ratio of organic solvent to water. A shallower gradient may improve the resolution of closely eluting peaks.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Low recovery after purification Suboptimal purification parameters.Optimize the purification method. For preparative HPLC, adjust the mobile phase composition, flow rate, and loading amount. Refer to the Experimental Protocols section for a starting method.
Degradation of the compound during purification.Taxanes can be susceptible to degradation under certain pH and temperature conditions. Ensure that purification is carried out under neutral or slightly acidic conditions and at a controlled temperature.
Changes in sample appearance or purity over time Instability of this compound.Store the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Impurity Identification and Quantification

Q1: What are the common impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthetic process or from degradation. Common classes of impurities in taxanes include:

  • Epimers: The most common epimer is the C-7 epimer. Epimerization at the C-7 position is a known degradation pathway for many taxanes.

  • Analogs and Precursors: Residual starting materials or other taxane (B156437) analogs from the source material can be present. A common related compound is 10-deacetylbaccatin III.

  • Degradation Products: Hydrolysis of ester groups can lead to various degradation products. The stability of taxanes is pH-dependent, with optimal stability generally observed at pH 3-4.

Q2: How can I quantify the level of impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying impurities in taxane samples. A well-developed HPLC method can separate the main compound from its impurities, and the peak area of each impurity can be used to determine its relative concentration. For accurate quantification, reference standards for the impurities are required. In their absence, the percentage area normalization method is often used, assuming a similar response factor for the impurities as for the main compound.

Q3: What are the acceptable limits for impurities in a research-grade sample of this compound?

A3: For research purposes, the acceptable level of impurities depends on the specific application. However, for early-stage drug development, it is desirable to have the main compound at a purity of >95%. For reference standards used in analytical assays, a purity of >98% is often required. Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identification, and qualification of impurities in active pharmaceutical ingredients (APIs). For a maximum daily dose of ≤ 2 g/day , the identification threshold is typically 0.10% and the reporting threshold is 0.05%.[1]

Purification Strategies

Q4: What is the recommended method for purifying this compound?

A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method for purifying taxanes like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Q5: Can you provide a starting protocol for preparative HPLC purification?

A5: A general protocol for the purification of taxanes by preparative HPLC is provided in the Experimental Protocols section. This protocol should be optimized for your specific sample and system to achieve the best results.

Analytical Methods

Q6: What analytical techniques are used to characterize this compound and its impurities?

A6: A combination of chromatographic and spectroscopic techniques is used:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify known and unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the main compound and can be used to identify and quantify impurities if their concentration is sufficiently high.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This method is suitable for determining the purity of this compound samples and for quantifying impurities.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 10 µL
Column Temperature 25 °C
Protocol 2: Preparative HPLC Method for Purification

This method can be used as a starting point for the purification of this compound. Optimization of loading volume and gradient may be required.

Parameter Condition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 50% B or a shallow gradient (e.g., 45-55% B over 40 minutes)
Flow Rate 15-20 mL/min
Detection UV at 227 nm
Sample Loading Dissolve the crude sample in a minimal amount of mobile phase and inject. The loading amount will depend on the column capacity and the complexity of the mixture.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification raw_sample Crude this compound hplc_analysis Analytical HPLC raw_sample->hplc_analysis Purity Check lcms_analysis LC-MS Analysis raw_sample->lcms_analysis Impurity ID nmr_analysis NMR Spectroscopy raw_sample->nmr_analysis Structure Verification prep_hplc Preparative HPLC raw_sample->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check of Fractions fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the analysis and purification of this compound.

logical_relationship Impurity Presence of Impurities Analysis Analytical Characterization (HPLC, LC-MS, NMR) Impurity->Analysis Identification Impurity Identification Analysis->Identification Quantification Impurity Quantification Analysis->Quantification Purification Purification Required? Quantification->Purification If purity < acceptable limit Further_Experiments Suitable for Further Experiments Quantification->Further_Experiments If purity > acceptable limit Prep_HPLC Preparative HPLC Purification->Prep_HPLC Pure_Compound Pure Compound (>95%) Prep_HPLC->Pure_Compound Pure_Compound->Further_Experiments

Caption: Decision-making process for handling impurities in this compound samples.

References

Technical Support Center: Method Refinement for 2-Deacetyltaxachitriene A Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining the structure of 2-Deacetyltaxachitriene A and related taxane (B156437) diterpenoids. Due to the limited publicly available data for this compound, this guide will utilize data and methodologies from closely related taxanes as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: I am struggling to obtain high-quality crystals of my taxane diterpenoid for X-ray crystallography. What are some common issues and solutions?

A1: Obtaining diffraction-quality crystals of complex natural products like taxane diterpenoids can be challenging. Here are some common issues and potential solutions:

  • Purity: Even minor impurities can inhibit crystallization. Ensure your sample is of the highest possible purity (>98%) using techniques like High-Performance Liquid Chromatography (HPLC).

  • Solvent System: The choice of solvent is critical. Taxanes are often soluble in organic solvents. A slow evaporation or vapor diffusion method with a binary solvent system (e.g., acetone/hexane, chloroform/methanol) can be effective. Experiment with a wide range of solvents and precipitation agents.

  • Concentration: The concentration of your sample is crucial. If it's too high, it may lead to amorphous precipitation; if it's too low, crystals may not form. Screen a range of concentrations.

  • Temperature: Temperature can significantly affect solubility and crystal growth. Try setting up crystallization trials at different temperatures (e.g., 4°C, room temperature).

  • Nucleation: If crystals are not forming, consider seeding with a microcrystal of a related compound or introducing a textured surface (e.g., a scratch on the crystallization vial).

Q2: My initial crystal structure refinement has a high R-factor. What are the first things I should check?

A2: A high R-factor indicates a poor fit between your model and the experimental diffraction data. Here are the initial troubleshooting steps:

  • Space Group and Unit Cell: Incorrectly assigned space groups are a common source of error.[1][2] Use software to check for higher symmetry or alternative unit cells.

  • Data Quality: Evaluate the quality of your diffraction data. Look for issues like high mosaicity, weak diffraction at high resolution, or ice rings. Re-collecting data on a better crystal may be necessary.

  • Model Completeness: Ensure all atoms, including hydrogens and any solvent molecules, are accounted for in your model.

  • Disorder: Taxane diterpenoids can exhibit conformational flexibility, leading to atomic disorder.[3] This may require modeling atoms in multiple positions with partial occupancies.

  • Twinning: Check for crystal twinning, which can complicate data processing and refinement.

Q3: The ¹H NMR spectrum of my taxane sample has broad peaks and poor resolution. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider passing your sample through a small plug of silica (B1680970) or celite.

  • Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at a different temperature (higher or lower) can help to either sharpen the signals or resolve the different conformers.

  • Shimming: Poor magnetic field homogeneity will result in broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.

Q4: I am having difficulty with the complete assignment of all proton and carbon signals in the NMR spectra of my taxane derivative. What strategies can I use?

A4: The complex, polycyclic structure of taxanes often leads to significant signal overlap in 1D NMR spectra. A combination of 2D NMR experiments is essential for unambiguous assignment:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D structure and stereochemistry.

Troubleshooting Guides

X-ray Crystallography Refinement Issues
Issue Possible Cause(s) Troubleshooting Steps
High R-work / R-free Incorrect space group assignment.[1][2]Use PLATON/ADDSYM to check for missed symmetry elements.
Poor data quality (weak diffraction, high mosaicity).Screen for better crystals or optimize data collection strategy (e.g., longer exposure, different wavelength).
Incomplete or incorrect structural model.Perform difference Fourier analysis (Fo-Fc map) to locate missing atoms or misassigned atom types.
Unaccounted for solvent molecules.Examine difference electron density maps for peaks corresponding to solvent molecules and model them appropriately.
Atomic disorder.[3]Attempt to model disordered atoms in multiple positions with refined occupancies.
Unusually high or low atomic displacement parameters (ADPs or B-factors) Incorrect atom type assignment.Verify atom types (e.g., C vs. O vs. N) based on chemical sense and coordination environment.
Disorder that has not been modeled.If a group of atoms shows high ADPs, it may be disordered and require multi-conformer modeling.
Absorption effects not properly corrected.Re-process the data with an empirical absorption correction (e.g., SADABS).
Geometrically unrealistic bond lengths and angles Incorrect atom assignments or constraints.Check atom types and remove any inappropriate geometric restraints.
Low-resolution data.Apply appropriate geometric restraints based on known chemistry of similar compounds.
Pseudosymmetry.Carefully examine the symmetry of the diffraction pattern and the refined structure for subtle pseudosymmetry.[1]
NMR Spectral Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
Significant signal overlap in ¹H NMR Complex polycyclic structure with many similar proton environments.Utilize 2D NMR techniques (COSY, HSQC, HMBC, NOESY/ROESY) to resolve individual signals and establish correlations.
Presence of multiple conformers.Acquire spectra at variable temperatures to study the conformational dynamics.
Broad or distorted peaks Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Filter the sample through a small plug of a suitable adsorbent.
Poor shimming.Re-shim the spectrometer on the sample.
Chemical exchange.Perform variable temperature NMR experiments.
Difficulty in assigning quaternary carbons These carbons have no directly attached protons.Rely on HMBC data to find long-range correlations from nearby protons.
Ambiguous stereochemistry 2D NMR data is insufficient to define relative stereochemistry.Use NOESY or ROESY to establish through-space proximities between protons. Compare observed NOEs with those predicted for different stereoisomers.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. A full sphere of diffraction data is collected by rotating the crystal.

  • Data Processing: The raw diffraction images are processed using software such as CrysAlisPro or XDS. This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution: The structure is solved using direct methods or Patterson methods, typically with software like SHELXT. This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This is typically done with software like SHELXL. The refinement process involves adjusting atomic coordinates, anisotropic displacement parameters, and occupancies (in case of disorder). Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a high-quality NMR tube.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For the ¹H spectrum, ensure a sufficient number of scans for a good signal-to-noise ratio.

  • 2D NMR Acquisition: Acquire the following 2D NMR spectra:

    • gCOSY: To establish ¹H-¹H coupling networks.

    • gHSQC: To determine ¹H-¹³C one-bond correlations.

    • gHMBC: To establish long-range ¹H-¹³C correlations (typically optimized for 2-3 bond couplings).

    • NOESY or ROESY: To determine spatial proximities of protons. Use a mixing time appropriate for the size of the molecule.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, or NMRPipe). Phase the spectra and reference them to the residual solvent peak. Analyze the 1D and 2D spectra systematically to assign all proton and carbon resonances and to determine the relative stereochemistry.

Data Presentation

As specific experimental data for this compound is not publicly available, the following tables present representative data for a closely related taxane, Taxachitriene B , which can serve as a reference.

Table 1: Hypothetical Crystallographic Data for a Taxachitriene Analogue

ParameterValue
Empirical formulaC₂₂H₃₂O₅
Formula weight376.48
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 90°c = 15.789(6) Å, γ = 90°
Volume1994.5(14) ų
Z4
Density (calculated)1.254 Mg/m³
Absorption coefficient0.089 mm⁻¹
F(000)816
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected15890
Independent reflections4578 [R(int) = 0.045]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4578 / 0 / 244
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.055, wR2 = 0.128
Absolute structure parameter0.1(2)
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Taxane Core

(Note: These are representative values and will vary based on substitution patterns. Assignments should be confirmed with 2D NMR data.)

Positionδ¹³C (ppm)δ¹H (ppm, multiplicity, J in Hz)
175.24.95 (d, 7.5)
272.83.80 (m)
345.12.30 (m)
481.5-
584.24.98 (d, 8.0)
635.62.55 (m), 1.85 (m)
771.04.40 (dd, 10.5, 6.5)
856.42.25 (m)
9203.1-
1076.36.20 (s)
11135.2-
12142.8-
1379.14.80 (t, 8.5)
1438.22.15 (m), 1.75 (m)
1542.5-
1626.81.20 (s)
1721.51.15 (s)
1814.82.10 (s)
1910.91.65 (s)
2046.52.40 (d, 7.0)

Visualizations

experimental_workflow cluster_xtal X-ray Crystallography cluster_nmr NMR Spectroscopy xtal_sample Purified Compound xtal_growth Crystal Growth Trials xtal_sample->xtal_growth xtal_select Select Single Crystal xtal_growth->xtal_select xtal_data Data Collection xtal_select->xtal_data xtal_process Data Processing xtal_data->xtal_process xtal_solve Structure Solution xtal_process->xtal_solve xtal_refine Structure Refinement xtal_solve->xtal_refine xtal_validate Validation (CheckCIF) xtal_refine->xtal_validate xtal_final Final Structure xtal_validate->xtal_final nmr_sample Purified Compound in Deuterated Solvent nmr_1d 1D NMR (¹H, ¹³C) nmr_sample->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d nmr_process Data Processing nmr_2d->nmr_process nmr_assign Signal Assignment nmr_process->nmr_assign nmr_stereo Stereochemical Analysis nmr_assign->nmr_stereo nmr_final Final Structure nmr_stereo->nmr_final

Caption: Experimental workflow for structural elucidation.

troubleshooting_logic start High R-factor in Crystal Structure Refinement check_sg Check Space Group and Unit Cell start->check_sg sg_ok Symmetry OK? check_sg->sg_ok check_data Evaluate Data Quality data_ok Data Quality OK? check_data->data_ok check_model Review Structural Model model_ok Model Complete? check_model->model_ok sg_ok->check_data Yes reprocess Re-process in Alternative Space Groups sg_ok->reprocess No data_ok->check_model Yes recollect Grow New Crystals/ Re-collect Data data_ok->recollect No refine_model Refine Model: - Add solvent - Model disorder - Check atom types model_ok->refine_model No end Improved Model model_ok->end Yes reprocess->check_sg recollect->start refine_model->check_model

Caption: Troubleshooting logic for high R-factor.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of complex natural products like 2-Deacetyltaxachitriene A, a member of the intricate taxane (B156437) diterpenoid family, is paramount for understanding its biological activity and potential therapeutic applications. While X-ray crystallography stands as the gold standard for unambiguous structural determination, a suite of powerful spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide crucial and often complementary data. This guide presents a comparative overview of these methods for the structural elucidation of this compound, offering insights into their respective strengths and the experimental data they provide.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure determination hinges on factors such as the availability of crystalline material, the complexity of the molecule, and the desired level of structural detail. Below is a comparative summary of the data obtained from X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for a molecule like this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Form Single CrystalSolutionSolution or Solid
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity through chemical bonds (2D structure), relative stereochemistry, conformational informationMolecular weight, elemental composition, fragmentation patterns for substructural information
Typical Resolution ~1 ÅNot applicable (provides through-bond and through-space atomic correlations)High resolution mass analyzers provide mass accuracy to < 5 ppm
Key Data Points Unit cell dimensions, space group, atomic coordinates, R-factor, goodness-of-fit (GooF)Chemical shifts (δ), coupling constants (J), nuclear Overhauser effects (NOEs)Mass-to-charge ratio (m/z) of molecular ion and fragment ions
Ambiguity Low (provides a direct image of the electron density)Can be ambiguous for complex stereochemistry without supporting dataHigh for isomers; does not provide stereochemical information

Experimental Protocols

X-ray Crystallography

The unambiguous determination of the molecular structure of this compound can be achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystallization: A single crystal of this compound is grown by slow evaporation of a suitable solvent system (e.g., methanol/ethyl acetate).

  • Data Collection: The crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed by the R-factor and goodness-of-fit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[1] A suite of 1D and 2D NMR experiments are employed to piece together the carbon skeleton and determine the relative stereochemistry of this compound.

Methodology:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental formula of a compound, along with information about its substructures through fragmentation analysis.[2][3]

Methodology:

  • Ionization: A solution of this compound is introduced into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

  • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable clues about the different functional groups and substructures within the molecule.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_crystal X-ray Crystallography crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection Mount on Goniometer structure_solution Structure Solution & Refinement data_collection->structure_solution Process Diffraction Data final_structure 3D Atomic Model structure_solution->final_structure Refine Model

Figure 1. Experimental workflow for X-ray crystallography.

method_comparison cluster_main Structural Elucidation Methods cluster_xray_info Provides cluster_nmr_info Provides cluster_ms_info Provides xray X-ray Crystallography xray_info Absolute 3D Structure Bond Lengths & Angles xray->xray_info nmr NMR Spectroscopy nmr->xray Complementary for complex structures nmr_info Connectivity (2D Structure) Relative Stereochemistry nmr->nmr_info ms Mass Spectrometry ms->nmr Provides initial formula ms_info Molecular Formula Substructural Fragments ms->ms_info

Figure 2. Comparison of structural elucidation methods.

References

A Comparative Analysis of the Cytotoxicity of 2-Deacetyltaxachitriene A and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the cytotoxicity and mechanism of action of 2-Deacetyltaxachitriene A is limited. Therefore, this guide presents a comparative framework using established data for the well-characterized anticancer drug docetaxel (B913) and hypothetical, yet plausible, data for this compound, representative of a novel taxane (B156437) derivative with potent cytotoxic activity. This guide is intended for research and informational purposes and to illustrate a comparative methodology.

This guide provides a detailed comparison of the cytotoxic properties of the established chemotherapeutic agent, docetaxel, and a novel taxane derivative, this compound. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound and docetaxel was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using standard cytotoxicity assays.

Cell LineCancer TypeThis compound IC50 (nM) (Hypothetical)Docetaxel IC50 (nM)
MCF-7Breast Adenocarcinoma1.52.8
MDA-MB-231Breast Adenocarcinoma2.14.5[1][2][3]
A549Lung Carcinoma3.25.1
HCT116Colon Carcinoma2.54.2
PC-3Prostate Adenocarcinoma1.83.5

Mechanism of Action

Both this compound and docetaxel belong to the taxane family of anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division.

Docetaxel: Docetaxel promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization. This stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for mitotic and interphase cellular functions.[4][5] This leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[6][7]

This compound (Hypothesized): As a taxane derivative, this compound is presumed to share the same fundamental mechanism of action as docetaxel, which is the stabilization of microtubules. Variations in its chemical structure may lead to differences in its binding affinity to tubulin or its ability to evade cellular efflux pumps, potentially explaining its hypothetically greater potency.

Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. The stabilization of microtubules by these agents is a key event that triggers a cascade of downstream signaling events culminating in cell death.

cluster_0 Cellular Response to Taxanes Taxane Taxane (Docetaxel or this compound) Microtubule Microtubule Stabilization Taxane->Microtubule MitoticArrest G2/M Phase Arrest (Mitotic Catastrophe) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Cascade Activation Apoptosis->Caspase Bcl2->Apoptosis promotes CellDeath Cell Death Caspase->CellDeath

Caption: Signaling pathway of taxane-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or docetaxel for 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the drug concentration.

cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Incubate 48-72h) A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[9][10]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.

  • Cell Fixation: After drug incubation, the cells are fixed by adding 50 µL of cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.[11]

  • Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.[10]

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • Data Analysis: IC50 values are calculated as described for the MTT assay.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with IC50 concentrations of this compound or docetaxel for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[12]

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

2. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[14]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

cluster_2 Apoptosis Analysis Workflow start Treat Cells with Test Compounds fc_path Flow Cytometry (Annexin V/PI) start->fc_path wb_path Western Blot start->wb_path harvest_fc Harvest & Stain Cells fc_path->harvest_fc lyse_wb Lyse Cells & Extract Protein wb_path->lyse_wb analyze_fc Analyze Cell Populations (Apoptotic vs. Necrotic) harvest_fc->analyze_fc result Quantify Apoptosis analyze_fc->result run_wb SDS-PAGE & Immunoblotting lyse_wb->run_wb detect_wb Detect Apoptotic Proteins run_wb->detect_wb detect_wb->result

Caption: Experimental workflows for apoptosis analysis.

References

Comparative Analysis of 2-Deacetyltaxachitriene A's Presumed Mechanism of Action Against Alternative Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed mechanism of action of 2-Deacetyltaxachitriene A, a member of the taxane (B156437) family, against other microtubule-targeting agents. The information is intended for researchers, scientists, and professionals involved in drug development.

Taxanes, including the well-known compounds paclitaxel (B517696) and docetaxel, are a class of diterpenes originally derived from yew trees.[1] Their principal mechanism of action involves the disruption of microtubule function, which is essential for cell division.[1] Unlike some other microtubule-targeting agents that inhibit tubulin polymerization, taxanes stabilize the microtubule polymer, protecting it from disassembly.[1][2] This action leads to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell division, which can trigger apoptosis.[2]

This guide will compare the presumed microtubule-stabilizing action of this compound with other established taxanes and alternative classes of microtubule-targeting agents, providing available experimental data and protocols for validation.

Table 1: Comparison of Microtubule-Targeting Agents
Compound/Class Mechanism of Action Binding Site on Tubulin Effect on Microtubules Cell Cycle Arrest Key Cellular Outcomes
This compound (Presumed) Microtubule StabilizationPresumed to be the taxane site on β-tubulinEnhances polymerization and inhibits depolymerizationG2/M phaseMitotic arrest, apoptosis
Paclitaxel (Taxol®) Microtubule Stabilization[2][3][4]Taxane site on β-tubulin subunit[2][3]Promotes assembly and stabilizes against depolymerization[2][3][4]G2/M phase[4][5]Mitotic spindle defects, apoptosis, G0 reversion[2]
Docetaxel (Taxotere®) Microtubule Stabilization[5][6][7]Taxane site on β-tubulin subunit[7]Inhibits depolymerization, leading to microtubule accumulation[5][6]G2/M phase[5]Mitotic arrest, apoptosis (potentially via Bcl-2 phosphorylation)[6][7]
Vinca Alkaloids (e.g., Vinblastine, Vincristine) Microtubule DestabilizationVinca domain on β-tubulinInhibit tubulin polymerization[1][8]M phaseDisruption of mitotic spindle formation
Colchicine Microtubule DestabilizationColchicine binding site at the intradimer interface of tubulin[8]Inhibits microtubule assembly[2]G2/M phaseMitotic arrest
Laulimalide/Peloruside A Microtubule StabilizationNon-taxane site on β-tubulinStabilize microtubules, effective against taxane-resistant cells[9]G2/M phaseMitotic arrest

Experimental Protocols for Validating Mechanism of Action

The following are detailed methodologies for key experiments used to validate the mechanism of action of microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To determine if a compound promotes or inhibits tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls: Paclitaxel (stabilizer), Vinblastine (destabilizer)

  • Negative control: Solvent alone

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare tubulin solution in polymerization buffer on ice to a final concentration of 1-2 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into pre-chilled microplate wells or cuvettes.

  • Add the test compound, positive controls, and negative control to the respective wells. The final concentration of the solvent should be consistent across all wells and typically less than 1%.

  • Immediately place the plate or cuvettes in the spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Analyze the data by plotting absorbance versus time. Compare the polymerization curves of the test compound with the controls.

Expected Results:

  • Microtubule Stabilizer (e.g., Paclitaxel, presumed for this compound): Increased rate and extent of tubulin polymerization compared to the negative control.

  • Microtubule Destabilizer (e.g., Vinblastine): Decreased rate and extent of tubulin polymerization compared to the negative control.

Immunofluorescence Microscopy of Cellular Microtubules

This technique visualizes the microtubule network within cells to observe the effects of a compound on microtubule organization and density.

Objective: To assess changes in microtubule morphology and bundling in treated cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compound

  • Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include positive (e.g., paclitaxel) and negative (solvent) controls.

  • After treatment, wash the cells with PBS.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-tubulin antibody.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using antifade medium.

  • Visualize the cells using a fluorescence microscope and capture images.

Expected Results:

  • Untreated Cells: Fine, filamentous microtubule network extending throughout the cytoplasm.

  • Stabilizer-Treated Cells (e.g., Paclitaxel): Formation of thick microtubule bundles and multiple asters of microtubules.[3][4]

  • Destabilizer-Treated Cells (e.g., Vinblastine): Disruption of the microtubule network and diffuse tubulin staining.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, identifying any cell cycle arrest caused by the compound.

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compound

  • Trypsin-EDTA

  • PBS

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and treat with the test compound for a relevant time period (e.g., 24, 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Analyze the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Expected Results:

  • Microtubule-Targeting Agents: Accumulation of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.[5]

Visualizations

Signaling Pathway for Taxane-Induced Apoptosis

Taxane_Mechanism Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Depolymerization Inhibition of Depolymerization Taxane->Depolymerization Bcl2 Bcl-2 Phosphorylation Taxane->Bcl2 May induce Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization Spindle Defective Mitotic Spindle Stabilization->Spindle Depolymerization->Stabilization G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis

Caption: Mechanism of action for taxane compounds.

Experimental Workflow for Mechanism Validation

Experimental_Workflow Start Start: Hypothesized Agent Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Result1 Promotes Polymerization? Assay1->Result1 Assay2 Immunofluorescence of Microtubules Result1->Assay2 Yes Alternative Alternative Mechanism Result1->Alternative No Result2 Induces Bundling? Assay2->Result2 Assay3 Cell Cycle Analysis (Flow Cytometry) Result2->Assay3 Yes Result2->Alternative No Result3 G2/M Arrest? Assay3->Result3 Conclusion Conclusion: Microtubule Stabilizer Result3->Conclusion Yes Result3->Alternative No

Caption: Workflow for validating a microtubule stabilizing agent.

Logical Relationship of Microtubule Targeting Agents

MTA_Classification MTAs Microtubule-Targeting Agents Stabilizers Stabilizers MTAs->Stabilizers Destabilizers Destabilizers MTAs->Destabilizers Taxanes Taxanes (e.g., this compound, Paclitaxel, Docetaxel) Stabilizers->Taxanes NonTaxane Non-Taxane Site (e.g., Laulimalide) Stabilizers->NonTaxane Vinca Vinca Alkaloids (e.g., Vinblastine) Destabilizers->Vinca ColchicineSite Colchicine Site (e.g., Colchicine) Destabilizers->ColchicineSite

Caption: Classification of microtubule-targeting agents.

References

Unraveling the Cross-Resistance Profile of 2-Deacetyltaxachitriene A in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the clinical efficacy of taxane-based chemotherapeutics like paclitaxel (B517696) and docetaxel (B913). The development of novel taxane (B156437) derivatives aims to circumvent these resistance mechanisms. This guide provides a comparative framework for evaluating the cross-resistance profile of a novel taxane, 2-Deacetyltaxachitriene A, against established taxanes in various cancer cell lines.

While specific experimental data for this compound is not yet publicly available, this guide outlines the essential experiments, data presentation formats, and key resistance pathways to consider in its evaluation. This framework will enable a direct comparison with alternative taxanes and provide insights into its potential clinical utility.

Key Mechanisms of Taxane Resistance

Taxane resistance is a multifaceted phenomenon involving several cellular mechanisms that reduce the efficacy of these microtubule-stabilizing agents. Understanding these pathways is crucial for evaluating the potential of new taxane derivatives to overcome resistance. The primary mechanisms include:

  • Overexpression of Drug Efflux Pumps: The most common mechanism is the increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump taxanes out of the cell, reducing intracellular drug concentration.[1][2][3]

  • Alterations in Microtubule Dynamics: Mutations in the tubulin protein, the direct target of taxanes, can prevent the drug from binding effectively. Changes in the expression of different tubulin isotypes or microtubule-associated proteins can also confer resistance.[1][4]

  • Induction of Anti-Apoptotic Pathways: Cancer cells can evade drug-induced cell death by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) and downregulating pro-apoptotic proteins.[1][5]

  • Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt and Notch signaling can be activated in resistant cells, promoting cell survival and proliferation despite taxane treatment.[5][6]

Comparative Evaluation of this compound: A Proposed Experimental Framework

To assess the cross-resistance profile of this compound, a series of in vitro experiments are necessary. The following sections detail the proposed experimental workflow and data presentation.

Experimental Workflow

G cluster_0 Cell Line Selection & Culture cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison A Parental (Drug-Sensitive) Cancer Cell Lines (e.g., MCF-7, A549) C MTT/SRB Assay A->C D Immunofluorescence (Microtubule bundling) A->D E Western Blot (Apoptosis & Signaling Pathways) A->E F Flow Cytometry (Cell Cycle Analysis) A->F B Taxane-Resistant Sublines (e.g., MCF-7/TAX, A549/T) B->C B->D B->E B->F G IC50 Determination C->G H Resistance Index (RI) Calculation G->H I Statistical Analysis H->I

Caption: Proposed experimental workflow for assessing the cross-resistance profile.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for presenting the comparative cytotoxicity data for this compound, Paclitaxel, and Docetaxel.

Table 1: IC50 Values (nM) in Parental and Taxane-Resistant Cancer Cell Lines

Cell LineThis compoundPaclitaxelDocetaxel
MCF-7 (Parental)Data to be determinedValueValue
MCF-7/TAX (Resistant)Data to be determinedValueValue
A549 (Parental)Data to be determinedValueValue
A549/T (Resistant)Data to be determinedValueValue
OVCAR-3 (Parental)Data to be determinedValueValue
OVCAR-3/TXR (Resistant)Data to be determinedValueValue

Table 2: Resistance Index (RI) of Taxane Derivatives

The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.

Cell LineThis compoundPaclitaxelDocetaxel
MCF-7/TAXRI to be calculatedValueValue
A549/TRI to be calculatedValueValue
OVCAR-3/TXRRI to be calculatedValueValue

A lower RI for this compound compared to paclitaxel and docetaxel would suggest its potential to overcome existing taxane resistance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Lines and Culture
  • Parental Cell Lines: Human breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (A549), and ovarian adenocarcinoma (OVCAR-3) cell lines would be obtained from a reputable cell bank (e.g., ATCC).

  • Resistant Sublines: Taxane-resistant sublines (e.g., MCF-7/TAX, A549/T, OVCAR-3/TXR) would be established by continuous exposure to stepwise increasing concentrations of paclitaxel or docetaxel.

  • Culture Conditions: Cells would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. The resistant cell lines would be maintained in a medium containing a maintenance concentration of the respective taxane to retain their resistant phenotype.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of this compound, paclitaxel, or docetaxel for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Visualizing Key Resistance Pathways

The following diagrams illustrate the primary signaling pathways involved in taxane resistance, which should be investigated to understand the mechanism of action of this compound.

P-glycoprotein (P-gp) Mediated Drug Efflux

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Taxane Taxane Taxane_in Taxane Taxane->Taxane_in Passive Diffusion P-gp P-gp (ABCB1) P-gp->Taxane ATP-dependent Efflux Taxane_in->P-gp Binding Microtubules Microtubules Taxane_in->Microtubules Stabilization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: P-gp mediated taxane efflux from a cancer cell.

PI3K/Akt Survival Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: The PI3K/Akt signaling pathway promoting cell survival.

Conclusion

The comprehensive evaluation of this compound's cross-resistance profile is paramount to determining its potential as a next-generation anticancer agent. By employing the outlined experimental framework, researchers can generate robust and comparable data. A favorable profile, characterized by a low resistance index and efficacy in taxane-resistant cell lines, would warrant further preclinical and clinical investigation. This structured approach will facilitate a clear understanding of its mechanism of action and its ability to overcome the clinical challenge of taxane resistance.

References

The Elusive Structure-Activity Profile of 2-Deacetyltaxachitriene A: A Comparative Analysis with Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search reveals a significant lack of specific biological activity data for 2-Deacetyltaxachitriene A, a minor taxane (B156437) diterpenoid. This scarcity of information prevents a direct and detailed comparison of its structure-activity relationship (SAR) with well-established taxanes such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®). However, by examining the SAR of other taxanes, including the closely related 2-deacetoxytaxinine J, we can infer the likely impact of structural modifications on the biological activity of this class of compounds.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the SAR of taxanes. While the primary subject of inquiry, this compound, remains largely uncharacterized in publicly available literature, this document will leverage data from other taxanes to highlight the critical structural motifs that govern their cytotoxic and microtubule-stabilizing properties.

General Structure-Activity Relationships of Taxanes

Taxanes are a class of diterpenoids characterized by a complex taxane core.[1] Their anticancer activity stems from their ability to bind to the β-tubulin subunit of microtubules, promoting polymerization and stabilizing the microtubule structure.[1][2] This interference with microtubule dynamics disrupts mitosis and ultimately leads to apoptotic cell death.[3] The key structural features influencing the biological activity of taxanes include the C13 side chain, the oxetane (B1205548) ring, and various substituents on the taxane core.[4][5]

Comparative Analysis of Taxane Cytotoxicity

To illustrate the impact of structural variations on anticancer activity, the following table summarizes the in vitro cytotoxicity of several taxanes against various cancer cell lines. Due to the absence of data for this compound, we include data for 2-deacetoxytaxinine J, a taxane with some published activity data, alongside the well-characterized drugs Paclitaxel and Docetaxel.

CompoundCell LineIC50 (µM)Reference
2-deacetoxytaxinine J MCF-7 (Breast)20[6]
MDA-MB-231 (Breast)10[6]
Paclitaxel Ovarian Carcinoma Panel0.0007 - 0.0018[7]
Docetaxel Ovarian Carcinoma Panel0.0008 - 0.0017[7]

Note: The inhibitory concentration 50 (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth.

Key Structural Features and Their Impact on Activity

The structure-activity relationship studies of numerous taxane analogs have revealed several key insights:

  • The C13 Side Chain: The ester side chain at the C13 position is crucial for activity. Modifications to this chain can significantly alter the potency and pharmacological properties of the taxane.

  • The C2 Benzoyl Group: The benzoyl group at the C2 position is essential for binding to microtubules.[5]

  • The Oxetane Ring: The four-membered oxetane ring is a critical pharmacophore for most highly active taxanes.[4]

  • Substituents at C5 and C10: A study on 2-deacetoxytaxinine J indicated that the cinnamoyl group at C5 and the acetyl group at C10 are essential for its anticancer activity.[6] This highlights the importance of substituents on the main taxane core in modulating biological effects.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][8][9][10]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a working solution of GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add the desired concentrations of the test compound or vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to each well, followed by the GTP working solution to a final concentration of 1 mM to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Compare the curves of treated samples to the control to determine the effect of the compound on tubulin polymerization.[4][11][12][13][14][15]

Visualizing Taxane Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the taxane mechanism of action and the experimental workflow for assessing cytotoxicity.

Taxane_Mechanism cluster_Cell Cancer Cell Taxane Taxane Microtubule Microtubule Taxane->Microtubule Stabilizes Mitosis Mitosis Microtubule->Mitosis Disrupts Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Triggers

Caption: Mechanism of action of taxanes in a cancer cell.

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Taxane Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining taxane cytotoxicity using the MTT assay.

Conclusion

While the specific structure-activity relationship of this compound remains to be elucidated through dedicated biological evaluation, the extensive research on other taxanes provides a robust framework for predicting its potential activity. The presence and nature of substituents on the taxane core, particularly at positions C2, C5, C10, and C13, are critical determinants of cytotoxicity and microtubule-stabilizing effects. Future studies involving the isolation or synthesis of this compound, followed by rigorous biological testing using standardized assays such as the MTT and tubulin polymerization assays, are necessary to fully characterize its pharmacological profile and place it within the broader context of taxane SAR.

References

Validating In Vivo Efficacy of Novel Anticancer Agents: A Comparative Guide Featuring 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publically available, peer-reviewed data on the in vivo efficacy of 2-Deacetyltaxachitriene A in animal models is limited. This guide, therefore, presents a standardized framework for evaluating such a compound, using hypothetical data for this compound to illustrate a comparative analysis against a standard-of-care therapy, Paclitaxel. This document is intended for researchers, scientists, and drug development professionals to provide a template for conducting and presenting preclinical in vivo efficacy studies.

The validation of a novel therapeutic candidate's efficacy in relevant animal models is a cornerstone of preclinical drug development.[1] These studies offer critical insights into a compound's potential clinical utility, toxicity profile, and pharmacokinetic/pharmacodynamic relationships that are essential for advancing to human trials.[1] This guide outlines the key experimental protocols and data presentation formats for assessing the in vivo anticancer activity of a hypothetical compound, this compound, in comparison to a standard chemotherapeutic agent.

Comparative Efficacy of this compound: A Hypothetical Analysis

To objectively assess the therapeutic potential of a novel agent, its performance is typically benchmarked against a vehicle control and an established standard-of-care drug. In this hypothetical scenario, we compare this compound to Paclitaxel, a widely used taxane (B156437) chemotherapeutic, in a human breast cancer xenograft model.

Table 1: Hypothetical In Vivo Efficacy Data

Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control10 mL/kg, i.p., daily1500 ± 250025
This compound20 mg/kg, i.p., daily600 ± 1506045
Paclitaxel10 mg/kg, i.v., bi-weekly750 ± 2005040

Data are presented as mean ± standard deviation and are purely illustrative.

Detailed Experimental Protocols

Robust and reproducible experimental design is critical for the meaningful evaluation of anticancer agents. The following protocols are based on established best practices in preclinical oncology research.[1][2]

Animal Models and Tumor Implantation

The choice of animal model is crucial and should be guided by the research question. Immunocompromised mice, such as nude or SCID mice, are commonly used for xenograft models where human cancer cell lines are implanted.[3][4]

  • Animal Strain: Female athymic nude mice (6-8 weeks old).

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Implantation: A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free media is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

Treatment Administration

Once tumors reach the desired size, mice are randomized into treatment groups.[2]

  • Vehicle Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • This compound Group: Receives daily i.p. injections of this compound formulated in the vehicle at a dose of 20 mg/kg.

  • Positive Control Group (Paclitaxel): Receives intravenous (i.v.) injections of Paclitaxel at 10 mg/kg twice a week.

  • Duration: Treatment continues for a predetermined period, typically 21 to 28 days, or until tumor volume in the control group reaches a predetermined endpoint.[2]

Endpoint Measurements
  • Tumor Growth Inhibition: The primary efficacy endpoint is often the inhibition of tumor growth. The percentage of tumor growth inhibition is calculated at the end of the treatment period.

  • Animal Survival: A separate cohort of animals may be used for a survival study, where treatment continues, and the time to a defined endpoint (e.g., tumor volume reaching a specific size, or signs of morbidity) is recorded.

  • Body Weight and Clinical Observations: Animal body weight is monitored as an indicator of toxicity. Any adverse clinical signs are also recorded.

Visualizing Experimental Design and Potential Mechanisms

Diagrams are powerful tools for illustrating complex workflows and biological pathways.

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Cell Culture (MDA-MB-231) implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Daily/Bi-weekly Drug Administration (21 Days) randomization->treatment_admin monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment_admin->monitoring endpoint Endpoint Data Collection monitoring->endpoint data_analysis Tumor Growth Inhibition & Survival Analysis endpoint->data_analysis

Caption: Experimental workflow for in vivo efficacy testing.

Taxanes, such as Paclitaxel, are known to exert their anticancer effects by interfering with microtubule dynamics. A novel compound like this compound may share a similar mechanism of action.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Process drug This compound microtubules Microtubule Polymerization drug->microtubules Stabilization tubulin Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis

References

A Head-to-Head Comparison of 2-Deacetyltaxachitriene A and Novel Taxane Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Deacetyltaxachitriene A, a lesser-known taxane (B156437), against a panel of novel taxane analogues that have been developed to improve upon the therapeutic window of first-generation taxanes like paclitaxel (B517696) and docetaxel (B913). The objective of this guide is to present a clear, data-driven comparison of their cytotoxic and tubulin-modulating activities, supported by detailed experimental protocols.

Introduction to Next-Generation Taxanes

Taxanes are a cornerstone of chemotherapy, primarily functioning by stabilizing microtubules, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] The development of novel taxane analogues has been driven by the need to overcome challenges associated with early taxanes, including multidrug resistance (MDR), poor solubility, and significant side effects.[4][5] This new generation of drugs, including cabazitaxel, nab-paclitaxel, and others, aims to offer improved efficacy, a better safety profile, and activity against resistant tumors.[4]

This guide focuses on this compound, a diterpenoid isolated from the Chinese yew, Taxus chinensis.[6] Due to the limited public data on this specific compound, we will also refer to the closely related and more studied compound, 2-deacetoxytaxinine J, which shares a similar origin and is expected to have related biological activities. We will compare its performance metrics with those of prominent novel taxane analogues.

Comparative Efficacy: In Vitro Cytotoxicity

The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for 2-deacetoxytaxinine J and a selection of novel taxane analogues across various human cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

Table 1: IC50 Values of 2-deacetoxytaxinine J and Novel Taxane Analogues in Breast Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
2-deacetoxytaxinine JMCF-720,000[5]
2-deacetoxytaxinine JMDA-MB-23110,000[5]
PaclitaxelMDA-MB-231Varies[7]
PaclitaxelSK-BR-3Varies[8]
PaclitaxelT-47DVaries[8]
SB-T-1216 (Novel Taxane)MDA-MB-435 (sensitive)0.6[9]
PaclitaxelMDA-MB-435 (sensitive)1[9]

Table 2: IC50 Values of Novel Taxane Analogues in Other Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
DocetaxelAsPC-1Pancreatic5 - 34 (range)[10]
DocetaxelBxPC-3Pancreatic5 - 34 (range)[10]
DocetaxelMIA PaCa-2Pancreatic5 - 34 (range)[10]
DocetaxelPanc-1Pancreatic5 - 34 (range)[10]
Nab-paclitaxelAsPC-1Pancreatic243 - 4,900 (range)[10]
Nab-paclitaxelBxPC-3Pancreatic243 - 4,900 (range)[10]
Nab-paclitaxelMIA PaCa-2Pancreatic243 - 4,900 (range)[10]
Nab-paclitaxelPanc-1Pancreatic243 - 4,900 (range)[10]
Nab-paclitaxelMiaPaCa-2Pancreatic0.0041[11]
Nab-paclitaxelPanc-1Pancreatic0.0073[11]
CabazitaxelDocetaxel-sensitive linesVarious3 - 29[12]
DocetaxelCAOV-3Ovarian0.8 - 1.7 (range)[13]
PaclitaxelCAOV-3Ovarian0.7 - 1.8 (range)[13]
PaclitaxelVarious human tumor linesVarious2.5 - 7.5 (24h exposure)[14]

Mechanism of Action: Microtubule Stabilization

The hallmark of taxane activity is the stabilization of microtubules, preventing their depolymerization and disrupting the dynamic instability required for mitotic spindle formation and cell division. This leads to a blockage of the cell cycle at the G2/M phase and subsequent apoptosis.[15][16]

Signaling Pathway of Taxane-Induced Apoptosis

The following diagram illustrates the general signaling cascade initiated by taxane-induced microtubule stabilization, leading to programmed cell death.

Taxane_Signaling_Pathway Taxane-Induced Apoptosis Pathway Taxane Taxane Analogue Microtubules β-tubulin on Microtubules Taxane->Microtubules Binds to Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Leads to Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase Cascade Activation Mitotic_Arrest->Caspase_Activation Apoptosis_Induction Apoptosis Bcl2_Phosphorylation->Apoptosis_Induction Caspase_Activation->Apoptosis_Induction Experimental_Workflow Preclinical Evaluation Workflow for Taxane Analogues cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis/ Isolation Tubulin_Assay Tubulin Polymerization Assay Compound_Synthesis->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

References

Confirming Target Engagement of 2-Deacetyltaxachitriene A in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of 2-Deacetyltaxachitriene A, a derivative of the taxane (B156437) class of molecules. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to well-characterized taxanes like paclitaxel (B517696) and docetaxel (B913) strongly suggests that its primary cellular target is β-tubulin .[1][2] This guide will, therefore, focus on established methods for confirming the engagement of tubulin-binding agents, providing a robust strategy for validating the mechanism of action of this compound and comparing its activity to other taxanes.

Taxanes are potent microtubule-stabilizing agents, a property that underpins their clinical use as anti-cancer drugs.[1] They bind to β-tubulin within the microtubule polymer, shifting the equilibrium towards polymerization and inhibiting the dynamic instability required for crucial cellular processes like mitosis.[2][3] This ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This guide will detail key experimental approaches to confirm this interaction: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, and in vitro Microtubule Polymerization Assays. By employing these methods, researchers can effectively demonstrate the binding of this compound to tubulin within a cellular context and quantify its potency relative to other microtubule-targeting agents.

Comparative Efficacy of Tubulin-Binding Agents

The following table summarizes key quantitative data for paclitaxel and docetaxel, providing a benchmark for evaluating the activity of this compound.

CompoundTargetAssay TypeCell LineIC50 / EC50 / KbReference
Paclitaxelβ-TubulinCytotoxicityMDA-MB-23115 nM (IC50)[4]
Paclitaxelβ-TubulinCytotoxicitySK-BR-3~10 nM (IC50)[5]
Paclitaxelβ-TubulinTubulin Polymerization-0.5 µM (ED50)[4]
Docetaxelβ-TubulinCytotoxicityMDA-MB-231Data Not Available
Docetaxelβ-TubulinTubulin Polymerization-Data Not Available
Baccatin IIITubulinBinding Affinity-3.0 ± 0.5 x 10³ M⁻¹ (Kb)[6]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[7]

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., a relevant cancer cell line) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Expose the cells to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble β-tubulin at each temperature point by Western blotting using a specific anti-β-tubulin antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble β-tubulin as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Photoaffinity Labeling

This technique uses a photoreactive analog of the compound of interest to covalently label its binding partner upon UV irradiation.[9] For taxanes, a photoreactive derivative of paclitaxel is often used.[10]

Protocol:

  • Synthesis of a Photoreactive Probe: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Cell Treatment and UV Crosslinking: Incubate cells with the photoreactive probe. Irradiate the cells with UV light at a specific wavelength (e.g., 350 nm) to induce covalent crosslinking of the probe to its binding target.

  • Cell Lysis and Protein Enrichment: Lyse the cells and, if a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

  • Identification of Labeled Protein: Elute the bound proteins and identify the labeled protein as β-tubulin through Western blotting or mass spectrometry.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[11][12]

Protocol:

  • Tubulin Preparation: Use commercially available, purified tubulin.

  • Assay Setup: In a 96-well plate, prepare a reaction mixture containing tubulin, a GTP-containing polymerization buffer, and varying concentrations of this compound or control compounds (e.g., paclitaxel as a positive control, colchicine (B1669291) as a depolymerizing control).

  • Monitoring Polymerization: Measure the increase in absorbance (turbidity) at 340 nm over time at 37°C using a plate reader. Microtubule polymerization causes light scattering, leading to an increase in absorbance.[13]

  • Data Analysis: Plot the change in absorbance over time. An increase in the rate and extent of polymerization in the presence of this compound confirms its microtubule-stabilizing activity.

Visualizing the Workflow and Signaling Pathway

To aid in the conceptualization of these experimental approaches and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A Intact Cells B Treat with This compound A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Western Blot for β-Tubulin E->F G Analysis of Thermal Shift F->G G cluster_1 Taxane Mechanism of Action cluster_2 Normal Microtubule Dynamics cluster_3 Action of this compound T_dimer α/β-Tubulin Dimers MT Microtubule T_dimer->MT Polymerization MT->T_dimer Depolymerization Taxane This compound MT_bound Microtubule with Bound Taxane Taxane->MT_bound Binds to β-Tubulin No_Depoly Inhibition of Depolymerization MT_bound->No_Depoly Stabilization Mitotic_Arrest Mitotic Arrest No_Depoly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Independent Verification of Biological Activity: A Comparative Guide for Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An independent verification of the biological activity of 2-Deacetyltaxachitriene A could not be completed as there is a notable absence of publicly available scientific literature and experimental data for this specific compound. This guide therefore provides a comparative analysis of two well-researched, structurally related taxanes, Paclitaxel (B517696) and Docetaxel (B913) , to serve as a framework for the evaluation of novel taxane (B156437) derivatives. The methodologies and data presented herein are intended to inform future independent verification studies of compounds like this compound.

Comparison of Cytotoxic Activity of Paclitaxel and Docetaxel

Taxanes are a class of diterpenes originally derived from yew trees (Taxus species) that exhibit potent anticancer activity. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Paclitaxel and its semi-synthetic analog Docetaxel are two of the most clinically significant taxanes.

Quantitative Data Summary

The cytotoxic potency of Paclitaxel and Docetaxel has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50% in vitro, is a standard measure of cytotoxicity. Lower IC50 values indicate greater potency.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
MCF-7Breast Cancer2.5 - 151.5 - 10[1]
MDA-MB-231Breast Cancer5 - 202 - 12[1]
A549Lung Cancer10 - 505 - 25[1]
HCT116Colon Cancer8 - 304 - 15[1]
OVCAR-3Ovarian Cancer4 - 202 - 10[1]
SH-SY5YNeuroblastoma>1000 (at 72h)~100 (at 72h)[2]
BE(2)M17Neuroblastoma~100 (at 72h)~10 (at 72h)[2]
CHP100Neuroblastoma~10 (at 72h)~1 (at 72h)[2]

Note: IC50 values can vary depending on experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

Generally, Docetaxel is considered to be more potent than Paclitaxel in vitro, a finding supported by its greater affinity for β-tubulin and its different pattern of microtubule polymerization[3][4].

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay is fundamental to verifying the primary mechanism of action of taxanes. It measures the effect of a compound on the assembly of tubulin dimers into microtubules. Taxanes are expected to promote and stabilize microtubule polymerization.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA

  • GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

  • Glycerol

  • Paclitaxel and/or Docetaxel (or test compound) stock solutions in DMSO

  • Temperature-controlled spectrophotometer or fluorescence plate reader

  • 96-well plates (clear for turbidity, black for fluorescence)

Procedure:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Assay Buffer: Prepare 1x GTB with 10% glycerol. On the day of the experiment, supplement the required volume with GTP to a final concentration of 1 mM. Keep on ice.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound), Paclitaxel (positive control), and a vehicle control (DMSO) in the assay buffer.

  • Assay Execution:

    • In a pre-chilled 96-well plate, add 10 µL of the compound dilutions or vehicle control.

    • To initiate the polymerization reaction, add 90 µL of a cold tubulin working solution (e.g., 1-2 mg/mL in assay buffer) to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Turbidity Measurement: Measure the increase in optical density (OD) at 340 nm every minute for 60-90 minutes[5].

    • Fluorescence Measurement: If using a fluorescence-based assay with a reporter dye that binds to polymerized microtubules, measure the fluorescence intensity at the appropriate excitation/emission wavelengths[6].

  • Data Analysis: Plot the OD or fluorescence intensity against time. Compare the polymerization curves of the test compound to the positive and negative controls. Stabilizing agents like taxanes will show a faster rate of polymerization and a higher final plateau compared to the vehicle control.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound, positive control (e.g., Paclitaxel), and vehicle control (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound, positive control, and vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[1].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition & Incubation (4h) incubation->mtt_add solubilization Formazan Solubilization mtt_add->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_ic50 Plot Dose-Response & Calculate IC50 calc_viability->plot_ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Taxane-Induced Apoptotic Signaling Pathway

G taxane Taxane (e.g., Paclitaxel, Docetaxel) microtubule Microtubule Hyper-stabilization taxane->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest jnk JNK Activation microtubule->jnk bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos bax_bak Bax/Bak Activation bcl2_phos->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis jnk->bcl2_phos

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Safety Operating Guide

Safe Disposal of 2-Deacetyltaxachitriene A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Deacetyltaxachitriene A, a compound utilized in cancer research. While the specific cytotoxicity of this compound is not definitively established in all safety data sheets, its application in microtubule stabilization and cell division inhibition studies suggests that handling it with the same precautions as a cytotoxic compound is a prudent and necessary safety measure.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.

Personal Protective Equipment (PPE) and Waste Containment:

ItemSpecificationRationale
Gloves Nitrile, inspected before use.[2]Prevents skin contact. Proper removal technique is crucial.[2]
Eye Protection NIOSH (US) or EN 166 (EU) approved safety glasses or goggles.[2]Protects eyes from splashes or airborne particles.
Respiratory Protection Use where dust formation is possible.[2]Prevents inhalation of the compound.
Body Protection Laboratory coat.[2]Protects skin and personal clothing from contamination.
Waste Container (Solid) Labeled, suitable, closed container.[2]For powders and contaminated disposable labware.
Waste Container (Sharps) Puncture-proof, labeled cytotoxic sharps container.[3][4]For any needles, blades, or other sharps contaminated with the compound.
Waste Container (Liquid) Leak-proof, labeled container.For solutions containing the compound.
Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and associated waste is high-temperature incineration through a licensed hazardous waste disposal service.[3] Do not dispose of this compound down the drain.[2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound powder, avoiding dust creation.[2]

    • Place the powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves, gowns) into a clearly labeled, sealed plastic bag.

    • This initial bag should then be placed into a rigid, leak-proof, and clearly labeled hazardous or cytotoxic waste container.[3][5]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.

    • The container must be clearly labeled with the contents, including the name of the compound and approximate concentration.

  • Sharps Waste:

    • Dispose of any contaminated sharps (e.g., needles, syringes, broken glass) directly into a designated, puncture-proof cytotoxic sharps container.[3][4]

2. Storage Pending Disposal:

  • Store all waste containers in a secure, designated area away from general laboratory traffic.

  • The storage area should be well-ventilated.[2]

  • Ensure all containers are tightly closed to prevent spills or leakage.[2]

3. Accidental Release Measures:

  • In the event of a spill, prevent further leakage if it is safe to do so.[2]

  • Avoid breathing any vapors, mist, or gas, and prevent the formation of dust.[2]

  • For solid spills, carefully pick up the material without creating dust and place it in a suitable, closed container for disposal.[2]

  • Do not allow the product to enter drains.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a certified and licensed waste disposal contractor.

  • Ensure all waste is accompanied by the appropriate hazardous waste consignment note, as required by local, state, and federal regulations.[2][3]

Experimental Workflow and Decision Making

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical decision-making process for handling waste generated from its use.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_final Final Disposal prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_workspace Work in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_workspace waste_type Identify Waste Type prep_workspace->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps contain_solid Place in Labeled, Sealed Bag, then into Cytotoxic Waste Bin solid_waste->contain_solid contain_liquid Collect in Labeled, Leak-proof Container liquid_waste->contain_liquid contain_sharps Place in Cytotoxic Sharps Container sharps_waste->contain_sharps storage Store in Secure, Designated Area contain_solid->storage contain_liquid->storage contain_sharps->storage disposal Arrange for Professional Hazardous Waste Disposal (Incineration) storage->disposal

Caption: Disposal workflow for this compound.

start Waste Item Generated is_sharp Is the item a sharp? start->is_sharp is_liquid Is the item liquid? is_sharp->is_liquid No sharps_container Dispose in Cytotoxic Sharps Container is_sharp->sharps_container Yes liquid_container Dispose in Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Bag and Dispose in Cytotoxic Solid Waste Container is_liquid->solid_container No end_point Store for Pickup sharps_container->end_point liquid_container->end_point solid_container->end_point

Caption: Decision tree for waste segregation.

References

Safeguarding Researchers: Comprehensive PPE and Disposal Protocols for 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Deacetyltaxachitriene A must adhere to stringent safety protocols to mitigate potential exposure risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and waste disposal plans to ensure a safe laboratory environment. This compound is a compound of interest in the development of novel chemotherapeutic agents, necessitating cautious handling similar to other cytotoxic compounds.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The required level of protection varies based on the specific handling procedure.

Table 1: PPE Requirements for Handling this compound

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemotherapy-testedNot required unless leakage is suspectedNot required unless leakage is suspectedNot required unless leakage is suspected
Preparation/Compounding Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95) within a ventilated enclosureGoggles or face shield
Administration Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsSurgical mask (face shield recommended)Goggles or face shield
Waste Disposal Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.